Technical Documentation Center

1,2-Dibromo-3,3-dimethylbut-1-ene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,2-Dibromo-3,3-dimethylbut-1-ene
  • CAS: 99584-95-9

Core Science & Biosynthesis

Foundational

physical and chemical properties of "1,2-Dibromo-3,3-dimethylbut-1-ene"

For Researchers, Scientists, and Drug Development Professionals Foreword 1,2-Dibromo-3,3-dimethylbut-1-ene is a halogenated alkene of significant interest in synthetic organic chemistry. Its unique structure, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,2-Dibromo-3,3-dimethylbut-1-ene is a halogenated alkene of significant interest in synthetic organic chemistry. Its unique structure, featuring a vinyl dibromide moiety adjacent to a sterically demanding tert-butyl group, imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,2-Dibromo-3,3-dimethylbut-1-ene, along with a detailed protocol for its synthesis and essential safety information. The content herein is curated to empower researchers and professionals in drug development and materials science to effectively utilize this versatile building block in their endeavors.

Molecular Structure and Identification

1,2-Dibromo-3,3-dimethylbut-1-ene is a six-carbon alkene containing two bromine atoms attached to the double bond. The presence of the bulky tert-butyl group at the C3 position significantly influences the molecule's steric and electronic properties.

Key Identifiers:

  • IUPAC Name: 1,2-dibromo-3,3-dimethylbut-1-ene[1]

  • CAS Number: 99584-95-9[1][2]

  • Molecular Formula: C₆H₁₀Br₂[3]

  • Molecular Weight: 241.95 g/mol [3]

  • Canonical SMILES: CC(C)(C)C(=CBr)Br[1]

  • InChI Key: JDGBPINHTJNHMH-UHFFFAOYSA-N[1]

The molecule can exist as (E) and (Z) isomers, with the (Z)-isomer being a common form.[2][4]

Physicochemical Properties

A thorough understanding of the physical properties of 1,2-Dibromo-3,3-dimethylbut-1-ene is paramount for its effective handling, purification, and use in reactions.

PropertyValueSource
Appearance Colorless to light yellow to light orange clear liquid[5]
Flash Point 64.238 °C[6]
Specific Gravity (20/20) 1.65[7]
Refractive Index 1.51[7]

Synthesis of 1,2-Dibromo-3,3-dimethylbut-1-ene

The primary route for the synthesis of 1,2-Dibromo-3,3-dimethylbut-1-ene involves the bromination of an alkyne precursor, 3,3-dimethyl-1-butyne. This electrophilic addition of bromine across the triple bond proceeds to yield the desired vinyl dibromide.

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process if starting from the corresponding alkene, 3,3-dimethyl-1-butene.

Synthesis_Workflow A 3,3-Dimethyl-1-butene B 1,2-Dibromo-3,3-dimethylbutane A->B Br₂ C 3,3-Dimethyl-1-butyne B->C Strong Base (e.g., NaNH₂) D 1,2-Dibromo-3,3-dimethylbut-1-ene C->D Br₂

Caption: Synthesis workflow from alkene to alkyne to the target vinyl dibromide.

Detailed Experimental Protocol: Bromination of 3,3-Dimethyl-1-butyne

This protocol outlines the direct synthesis from the commercially available alkyne.

Materials:

  • 3,3-Dimethyl-1-butyne

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, dissolve 3,3-dimethyl-1-butyne (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0 °C.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred alkyne solution via the dropping funnel. The addition should be dropwise to control the exothermic reaction and maintain the temperature at 0 °C. The characteristic reddish-brown color of bromine should disappear as it reacts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining bromine and HBr. Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 1,2-dibromo-3,3-dimethylbut-1-ene.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 1,2-dibromo-3,3-dimethylbut-1-ene is dominated by the functionalities of the vinyl dibromide group.

Electrophilic Addition

The double bond in 1,2-dibromo-3,3-dimethylbut-1-ene is electron-deficient due to the presence of the two electronegative bromine atoms. However, it can still undergo electrophilic addition reactions, although generally under more forcing conditions than a typical alkene. For instance, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the hydrogen adding to the less substituted carbon (C2).

Cross-Coupling Reactions

Vinyl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making 1,2-dibromo-3,3-dimethylbut-1-ene a versatile building block for the synthesis of more complex molecules. Examples of such reactions include Suzuki, Stille, Heck, and Sonogashira couplings. The presence of two bromine atoms allows for sequential or double cross-coupling reactions, providing access to a wide range of derivatives.[10][11]

Cross_Coupling A 1,2-Dibromo-3,3-dimethylbut-1-ene B Substituted Alkene A->B Pd Catalyst, R-M C Disubstituted Alkene B->C Pd Catalyst, R'-M

Caption: General scheme for palladium-catalyzed cross-coupling reactions.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of 1,2-Dibromo-3,3-dimethylbut-1-ene. While experimental spectra for the target compound were not found in the searched literature, predicted and analogous data can provide valuable insights.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The nine protons of the tert-butyl group will appear as a sharp singlet, likely in the upfield region (around 1.0-1.3 ppm). The single vinyl proton will appear as a singlet further downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms. The carbons of the double bond will be deshielded and appear in the vinylic region of the spectrum. The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • C=C stretch: A weak to medium absorption band around 1600-1680 cm⁻¹.

  • C-H stretch (sp³): Strong absorption bands just below 3000 cm⁻¹ for the methyl groups.

  • C-Br stretch: Absorptions in the fingerprint region, typically between 500 and 700 cm⁻¹.

The absence of a C-H stretch above 3000 cm⁻¹ would confirm the trisubstituted nature of the double bond.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio) will be a key diagnostic feature. Fragmentation patterns will likely involve the loss of bromine atoms and cleavage of the tert-butyl group.

Safety and Handling

1,2-Dibromo-3,3-dimethylbut-1-ene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed. It is also noted to be light, air, and heat sensitive and should be stored under an inert gas in a refrigerated environment (0-10°C).[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1,2-Dibromo-3,3-dimethylbut-1-ene is a valuable and versatile building block in organic synthesis. Its unique combination of a sterically hindered vinyl dibromide moiety opens up a wide range of synthetic possibilities, particularly in the realm of cross-coupling reactions. This guide has provided a detailed overview of its physical and chemical properties, a practical synthesis protocol, and essential safety information to facilitate its effective and safe use in the laboratory. As research continues to uncover new applications for this compound, a thorough understanding of its fundamental characteristics will be indispensable for chemists and researchers in various scientific disciplines.

References

  • PubChem. 1,2-Dibromo-3,3-dimethyl-1-butene. [Link]

  • PubChem. 1,2-Dibromo-3,3-dimethylbut-1-ene. [Link]

  • Department of Chemistry, University of Oxford. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. [Link]

  • Organic & Biomolecular Chemistry. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. [Link]

  • The Student Room. 1,2-dibromo-3-methylbutane with Bromine. [Link]

  • PureSynth. 12-Dibromo-33-Dimethyl-1-Butene 96.0%(GC). [Link]

  • ChemicalBook. 1,2-DIBROMO-3,3-DIMETHYLBUTANE Nine Chongqing Chemdad Co. [Link]

  • Gauth. Solved: Design a synthesis of 3,3 -dimethylbut -1-yne from 3, 3 -dimethylbut -1 -ene. Complete the. [Link]

  • PubChemLite. 1,2-dibromo-3,3-dimethyl-1-butene. [Link]

  • Chegg.com. Solved Are there any IR peaks NOT PRESENT in. [Link]

  • Homework.Study.com. When 3,3-dimethylbut-1-ene is treated with HBr alone, the major product is... [Link]

Sources

Exploratory

"1,2-Dibromo-3,3-dimethylbut-1-ene" IUPAC name and synonyms

The following technical guide is structured as an advanced whitepaper for chemical researchers and drug development scientists. Core Identity, Synthetic Architectures, and Reactivity Profiles Executive Summary 1,2-Dibrom...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for chemical researchers and drug development scientists.

Core Identity, Synthetic Architectures, and Reactivity Profiles

Executive Summary

1,2-Dibromo-3,3-dimethylbut-1-ene (CAS: 99584-95-9) represents a specialized class of vicinal dihaloalkenes characterized by extreme steric differentiation. Unlike simple 1,2-dibromoethenes, the presence of a bulky tert-butyl group at the C3 position imposes significant steric shielding on the C2 carbon. This structural asymmetry creates a unique "reactivity gradient" between the C1 and C2 bromine atoms, making this molecule a high-value scaffold for the regiospecific synthesis of trisubstituted alkenes via transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Negishi).

This guide delineates the IUPAC nomenclature, thermodynamic properties, validated synthetic protocols, and the mechanistic logic governing its site-selective functionalization.

Chemical Identity & Nomenclature[1][2][3][4]

AttributeDetail
IUPAC Name 1,2-Dibromo-3,3-dimethylbut-1-ene
Common Synonyms 1,2-Dibromoneohexene; 1,2-Dibromo-3,3-dimethyl-1-butene
CAS Number 99584-95-9 (General); 186492-22-8 (Z-isomer specific)
Molecular Formula

Molecular Weight 241.95 g/mol
SMILES CC(C)(C)C(Br)=C(Br)
Physical State Colorless to pale yellow liquid
Boiling Point ~188°C (at 760 mmHg)
Stereochemical Considerations

Due to the substitution pattern (


 bears H/Br; 

bears t-Bu/Br), this molecule exists as two geometric isomers.
  • (E)-Isomer: The two bromine atoms are on opposite sides (trans). This is the kinetic product of standard electrophilic bromination (anti-addition).

  • (Z)-Isomer: The two bromine atoms are on the same side (cis). This isomer is sterically congested due to the repulsive interaction between the bulky tert-butyl group and the C1-bromine.

Synthetic Pathways & Mechanism[7]

The synthesis of 1,2-dibromo-3,3-dimethylbut-1-ene is classically achieved via the electrophilic halogenation of 3,3-dimethylbut-1-yne (tert-butyl acetylene).

Mechanism: Electrophilic Anti-Addition

The reaction proceeds through a bridged bromonium ion intermediate. The steric bulk of the tert-butyl group directs the incoming nucleophile (bromide ion) and influences the final stereochemistry.

  • Bromonium Formation: The

    
    -electrons of the alkyne attack molecular bromine (
    
    
    
    ), ejecting
    
    
    and forming a cyclic bromonium ion.
  • Nucleophilic Attack: The free bromide ion (

    
    ) attacks the bromonium ring from the backside (anti-attack).
    
  • Regioselectivity: While electronic factors might favor attack at the more substituted carbon (C2), the massive steric bulk of the tert-butyl group at C3 significantly hinders the trajectory of the nucleophile toward C2. Consequently, attack often occurs at C1, or results in a mixture depending on solvent polarity.

  • Stereochemistry: The anti-addition mechanism predominantly yields the (E)-isomer .

Graphviz Diagram: Synthetic Pathway

The following diagram illustrates the flow from precursor to product, highlighting the critical intermediate.

SynthesisPath Alkyne 3,3-Dimethylbut-1-yne (Precursor) Bromonium Cyclic Bromonium Intermediate Alkyne->Bromonium Electrophilic Attack (DCM, 0°C) Br2 Bromine (Br2) (Reagent) Br2->Bromonium Product 1,2-Dibromo-3,3-dimethylbut-1-ene (E-Isomer Major) Bromonium->Product Anti-Addition (Br- Nucleophile)

Figure 1: Electrophilic bromination pathway. The steric bulk of the t-butyl group favors anti-addition, typically yielding the (E)-alkene.

Experimental Protocol: Bromination of 3,3-Dimethylbut-1-yne

Safety Warning: Elemental bromine is highly corrosive and toxic. Work must be performed in a functioning fume hood.

Materials
  • 3,3-Dimethylbut-1-yne (1.0 equiv)

  • Bromine (

    
    ) (1.05 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

  • Sat. aq. Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 3,3-dimethylbut-1-yne (10 mmol) and anhydrous DCM (20 mL). Cool the solution to 0°C using an ice/water bath. Rationale: Low temperature suppresses radical substitution side-reactions and controls the exotherm.

  • Addition: Place bromine (10.5 mmol) in a pressure-equalizing addition funnel diluted with 5 mL DCM. Add the bromine solution dropwise over 30 minutes.

    • Visual Indicator: The reaction is self-indicating. The deep red color of bromine should disappear almost instantly upon contact with the alkyne solution. Persistence of the red color indicates the reaction is nearing completion.

  • Equilibration: Once addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature.

  • Quenching: Carefully wash the organic layer with saturated aqueous

    
     (2 x 15 mL).
    
    • Mechanism:[1][2][3][4] Thiosulfate reduces unreacted

      
       to water-soluble bromide, removing the toxic hazard and color.
      
  • Workup: Separate the organic layer, dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    
  • Purification: The crude oil is typically pure enough for downstream coupling. If necessary, purify via vacuum distillation (bp ~75°C at 15 mmHg) or silica gel flash chromatography (Hexanes).

Reactivity Profile: Site-Selective Cross-Coupling

The utility of 1,2-dibromo-3,3-dimethylbut-1-ene lies in its differential reactivity . In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the two bromine atoms are not equivalent.

  • C1-Br (Terminal-like): Less sterically hindered.

  • C2-Br (Internal): Extremely hindered by the adjacent tert-butyl group.

Rule of Thumb: Under standard Pd(0) catalysis, oxidative addition occurs preferentially at the less hindered C1 position . This allows for the sequential construction of trisubstituted alkenes.

Graphviz Diagram: Divergent Reactivity

Reactivity Dibromide 1,2-Dibromo-3,3- dimethylbut-1-ene Pd_Cycle Pd(0) Oxidative Addition Dibromide->Pd_Cycle Suzuki/Sonogashira Elimination Elimination (NaNH2) -> 1-Bromoalkyne Dibromide->Elimination Strong Base (Dehydrohalogenation) Route_A Site A: C1-Br Substitution (Kinetic Preference) Pd_Cycle->Route_A Major Product (Less Hindered) Route_B Site B: C2-Br Substitution (Sterically Difficult) Pd_Cycle->Route_B Minor/Requires Special Ligands

Figure 2: Reactivity divergence. Steric hindrance at C2 directs Pd-catalyzed coupling to C1. Strong bases induce elimination to alkynes.

References

  • PubChem. 1,2-Dibromo-3,3-dimethylbut-1-ene (Compound Summary). National Library of Medicine. Link

  • Kuang, C., et al. Stereoselective synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids.[5] Tetrahedron, 2005.[5] (Describes related elimination/synthesis protocols). Link

  • BenchChem. Palladium Catalysts in 1,2-Dibromoethene Reactions. (General reactivity patterns for 1,2-dibromoalkenes). Link

  • Santa Cruz Biotechnology. 1,2-Dibromo-3,3-dimethyl-1-butene Product Data Sheet.Link

Sources

Foundational

Technical Guide: Electrophilic Addition of Bromine to Alkenes

Mechanistic Dynamics, Stereochemical Control, and Synthetic Protocols Executive Summary The electrophilic bromination of alkenes is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical se...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Dynamics, Stereochemical Control, and Synthetic Protocols

Executive Summary

The electrophilic bromination of alkenes is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical sector where it serves as a gateway to vicinal dihalides and chiral bromohydrins. While often introduced as a fundamental reaction, the underlying mechanism involves complex orbital interactions, kinetic dependencies on solvent polarity, and strict stereochemical constraints.

This guide analyzes the reaction through the lens of physical organic chemistry, providing researchers with the mechanistic causality required to optimize stereoselectivity and yield. It includes validated protocols ranging from classical methods to modern green chemistry adaptations suitable for scale-up.

Part 1: Mechanistic Fundamentals

The reaction does not proceed through a simple carbocation intermediate.[1][2] Instead, it relies on the formation of a cyclic bromonium ion , a transient species that dictates the stereochemical outcome.

Orbital Interactions and Polarization
  • Approach: The alkene acts as a nucleophile.[3] Its Highest Occupied Molecular Orbital (HOMO,

    
    ) interacts with the Lowest Unoccupied Molecular Orbital (LUMO, 
    
    
    
    ) of the bromine molecule.
  • Polarization: As the electron-rich double bond approaches, it induces a dipole in the non-polar

    
     molecule (
    
    
    
    ).
  • 
    -Complex Formation:  A loose charge-transfer complex forms initially, which rapidly collapses into the cyclic intermediate.
    
The Cyclic Bromonium Ion (The Critical Intermediate)

Unlike a free carbocation, the cationic bromine atom bridges both carbon atoms of the double bond.

  • Evidence of Existence: The cyclic structure was theoretically proposed by Roberts and Kimball (1937) to explain anti-addition. It was later experimentally validated by Strating and Zwanenburg , who isolated a stable bromonium ion using the sterically hindered alkene adamantylideneadamantane [1]. Furthermore, George Olah characterized these ions in liquid

    
     using NMR spectroscopy [2].
    
  • Stereochemical Consequence: The bridge "locks" the rotation of the C-C bond and shields one face of the molecule. This forces the nucleophile (bromide ion) to attack from the opposite side (backside attack), resulting in anti-addition .

Kinetic Order

In non-polar solvents like


, the reaction often exhibits third-order kinetics :


This suggests that a second molecule of bromine assists in the ionization step, helping to pull the leaving bromide ion away to form a tribromide anion (

) [3].

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the energy landscape and the divergence between standard bromination and halohydrin formation (solvent participation).

BrominationMechanism Reactants Alkene + Br2 PiComplex π-Complex (Charge Transfer) Reactants->PiComplex TS1 Transition State 1 (Assisted by 2nd Br2) PiComplex->TS1 Bromonium Cyclic Bromonium Ion (Intermediate) TS1->Bromonium Ionization Br_Attack Path A: Attack by Br- (Non-nucleophilic solvent) Bromonium->Br_Attack High [Br-] Solvent_Attack Path B: Attack by H2O/ROH (Nucleophilic solvent) Bromonium->Solvent_Attack High [Solvent] Product_Dibromide Vicinal Dibromide (Anti-Addition) Br_Attack->Product_Dibromide SN2-like Backside Attack Product_Halohydrin Bromohydrin (Anti-Addition) Solvent_Attack->Product_Halohydrin Regioselective Opening

Figure 1: Mechanistic pathway showing the formation of the bromonium ion and subsequent competitive nucleophilic attacks.

Part 3: Stereochemical & Regiochemical Control

Stereoselectivity (The "Anti" Rule)

The geometry of the alkene determines the diastereomer formed. This is a stereospecific process.

Starting AlkeneProduct StereochemistryResult
cis-2-Butene (2R, 3R) + (2S, 3S)Racemic Mixture
trans-2-Butene (2R, 3S)Meso Compound (Achiral)
Cyclohexene trans-1,2-dibromocyclohexaneRacemic Mixture (No cis formed)

Why this matters: In drug development, controlling the creation of adjacent chiral centers is critical. Using a rigid cyclic alkene or a specific isomer allows predictable synthesis of diastereomers.

Regioselectivity (Halohydrin Formation)

When carrying out the reaction in water or alcohols (Path B in Figure 1), the solvent outcompetes the bromide ion due to concentration.

  • Rule: The nucleophile (water) attacks the more substituted carbon of the bromonium ion.[4]

  • Reasoning: The bond between the bromine and the more substituted carbon is weaker and longer because that carbon can better support the partial positive charge (hyperconjugation) in the transition state.

Part 4: Advanced Synthetic Protocols

Method A: Standard Bromination (High Purity)

Best for: Small-scale synthesis where anhydrous conditions are required.

Reagents: Liquid Bromine (


), Dichloromethane (

). Safety:

is highly corrosive and volatile.[3] Handle only in a fume hood.
  • Dissolve 10 mmol of alkene in 20 mL of dry

    
     in a round-bottom flask. Cool to 0°C.
    
  • Prepare a 1.0 M solution of

    
     in 
    
    
    
    .
  • Add the bromine solution dropwise. The red-brown color should disappear instantly upon contact (titration effect).

  • Stop addition when a faint red color persists (indicating slight excess).

  • Wash with aqueous

    
     (to quench excess 
    
    
    
    ) and extract.
Method B: Solid-State Reagents (Pyridinium Tribromide)

Best for: Ease of handling and precise stoichiometry.

Reagents: Pyridinium Tribromide (


), Acetic Acid or Ethanol.
  • Dissolve 10 mmol of alkene in 15 mL of Ethanol.

  • Add 10.5 mmol of Pyridinium Tribromide (solid).

  • Stir at room temperature. The solid reagent gradually releases

    
     in situ.
    
  • Monitor by TLC. Product precipitates or is extracted after solvent removal.[5]

Method C: Green Oxidative Bromination

Best for: Large-scale, eco-friendly synthesis (High Atom Economy).

Reagents: 48% Hydrobromic Acid (


), 30% Hydrogen Peroxide (

). Mechanism:

[4].[6]
  • Dissolve 20 mmol of alkene in 20 mL of Ethanol.

  • Add 40 mmol of 48% aqueous

    
    .
    
  • Add 20 mmol of 30%

    
     dropwise.
    
  • Stir at ambient temperature. The solution will turn orange (

    
     generation) and then fade as it reacts.[4]
    
  • Advantage: The only byproduct is water.[6]

Part 5: Analytical Validation

To ensure the protocol worked and the stereochemistry is correct, use the following validation logic:

TechniqueObservationMechanistic Confirmation
Visual Decolorization of red-brown liquidConsumption of

(

-bond saturation).
1H NMR Shift of vinyl protons (5-6 ppm) to methine protons (4-4.5 ppm).Confirmation of addition.
Crystal Structure Anti-periplanar arrangement of Br atoms.Verification of bromonium intermediate pathway.
Mass Spec M+2 peak approx equal height to M+ peak.Characteristic 1:1 ratio of

and

isotopes.

References

  • Strating, J., Wieringa, J. H., & Zwanenburg, B. (1969). Isolation of a Stable Bromonium Ion. Chemical Communications. Link

  • Olah, G. A. (1975). Halonium Ions. John Wiley & Sons.[5] (Foundational text on the observation of cyclic halonium ions in superacid media).

  • Master Organic Chemistry. (2013). Bromination of Alkenes – The Mechanism. Link

  • McKenzie, L. C., Huffman, L. M., & Hutchison, J. E. (2005).[6] The Evolution of a Green Chemistry Laboratory Experiment: Greener Brominations of Stilbene. Journal of Chemical Education. Link

  • Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. Link

Sources

Exploratory

The Synthetic Chemist's Guide to Halogenated Organic Compounds: A Technical Whitepaper

Abstract The introduction of halogen atoms into organic frameworks is a cornerstone of modern chemical synthesis, profoundly influencing the physicochemical and biological properties of molecules. This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of halogen atoms into organic frameworks is a cornerstone of modern chemical synthesis, profoundly influencing the physicochemical and biological properties of molecules. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core methodologies for the synthesis of halogenated organic compounds. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic underpinnings and strategic considerations that guide the choice of synthetic route. We will traverse the landscape of classical and contemporary halogenation techniques, from the unselective yet powerful free-radical pathways to the regiochemically precise electrophilic and nucleophilic substitution reactions. Furthermore, named reactions of critical importance, such as the Sandmeyer and Hunsdiecker reactions, will be dissected. This guide emphasizes the "why" behind the "how," offering field-proven insights into reaction control, safety, and the application of these indispensable transformations in the pharmaceutical and materials science sectors.

The Strategic Importance of Halogenation in Molecular Design

Halogenated organic compounds are ubiquitous in numerous sectors, including pharmaceuticals, agrochemicals, and materials science.[1] The incorporation of halogens—fluorine, chlorine, bromine, and iodine—can dramatically alter a molecule's properties. For instance, the high electronegativity of fluorine can enhance metabolic stability and binding affinity, a strategy frequently employed in drug design.[2] It is estimated that approximately 25% of approved drugs and 40% of lead molecules contain halogen atoms.[2] In 2021 alone, 14 of the 50 new drugs approved by the FDA were halogenated compounds, highlighting the continued importance of this structural motif in medicinal chemistry.[3][4] The carbon-halogen bond also serves as a versatile synthetic handle for further molecular elaboration, most notably in transition-metal-catalyzed cross-coupling reactions.[5]

Core Synthetic Methodologies

The choice of halogenation strategy is dictated by the nature of the substrate and the desired regiochemical outcome. This section will delve into the mechanisms and practical applications of the most fundamental halogenation reactions.

Free-Radical Halogenation: The Functionalization of Alkanes

Alkanes, often considered chemically inert, can be functionalized through free-radical halogenation. This method is particularly useful for the industrial synthesis of simple haloalkanes.[6] The reaction proceeds via a radical chain mechanism, typically initiated by UV light or heat.[6]

Mechanism: The reaction unfolds in three key stages: initiation, propagation, and termination.[7]

  • Initiation: The process begins with the homolytic cleavage of the diatomic halogen (e.g., Cl₂) to generate two halogen radicals (Cl•).[7]

  • Propagation: A halogen radical abstracts a hydrogen atom from the alkane, forming a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another molecule of the halogen to yield the alkyl halide product and a new halogen radical, which continues the chain reaction.[7]

  • Termination: The chain reaction ceases when two radicals combine.[7]

Free_Radical_Halogenation

Selectivity: Free-radical halogenation is often unselective, yielding a mixture of products.[8] However, the regioselectivity is influenced by the stability of the radical intermediate (tertiary > secondary > primary) and the reactivity of the halogen.[9] Bromination is significantly more selective than chlorination due to the later, more product-like transition state in the hydrogen abstraction step.[9]

Table 1: Relative Reactivity of C-H Bonds in Free-Radical Halogenation

Type of C-H BondRelative Reactivity (Chlorination at 25°C)Relative Reactivity (Bromination at 150°C)
Primary (1°)11
Secondary (2°)3.982
Tertiary (3°)5.21640

Experimental Protocol: Free-Radical Chlorination of Cyclohexane [10]

This procedure demonstrates the synthesis of chlorocyclohexane using sulfuryl chloride as a safer alternative to chlorine gas.

  • Apparatus Setup: Assemble a dry 250 mL round-bottom flask with a reflux condenser in a fume hood.

  • Reagent Addition: To the flask, add 25.0 mL of cyclohexane, followed by 9.0 mL of sulfuryl chloride (SO₂Cl₂) and 0.10 g of azobisisobutyronitrile (AIBN) as a radical initiator.

  • Reaction: Heat the mixture to reflux using a heating mantle for approximately 30-60 minutes.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 10 mL portions of 0.5 M sodium carbonate solution until the aqueous layer is basic. Then, wash with 10 mL of water.

  • Isolation: Separate the organic layer, dry it over anhydrous calcium chloride, and then purify the chlorocyclohexane by fractional distillation.

Electrophilic Aromatic Halogenation

The introduction of a halogen onto an aromatic ring is a classic example of electrophilic aromatic substitution (EAS).[11] This reaction is crucial for the synthesis of aryl halides, which are important precursors in many industrial processes.

Mechanism: The mechanism involves the generation of a potent electrophile, typically through the use of a Lewis acid catalyst like FeBr₃ or AlCl₃, which polarizes the dihalogen molecule.[12] The aromatic ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.[11] Deprotonation of the arenium ion by a weak base restores the aromaticity of the ring and yields the aryl halide.[12]

EAS_Halogenation

Experimental Protocol: Electrophilic Bromination of Toluene [12][13]

This protocol describes the bromination of toluene, illustrating the directing effects of an activating group.

  • Catalyst Preparation: Place a small iron staple (with its coating removed) in a reaction vial.

  • Reagent Addition: In a fume hood, add 0.115 mL of toluene to the vial. Carefully add a solution of bromine in a suitable solvent (e.g., dichloromethane) dropwise. The iron will react with bromine to form the FeBr₃ catalyst in situ.

  • Reaction: Allow the reaction to proceed at room temperature. The disappearance of the bromine color indicates the reaction is nearing completion.

  • Workup: Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer.

  • Purification and Analysis: Wash the organic layer with water and then brine. Dry the organic layer over a suitable drying agent. The product mixture, containing ortho- and para-bromotoluene, can be analyzed by gas chromatography or infrared spectroscopy.[14]

Nucleophilic Substitution: Synthesis of Alkyl Halides

Nucleophilic substitution reactions are a fundamental method for the interconversion of functional groups and are widely used to synthesize alkyl halides.[15] These reactions are broadly classified into two limiting mechanisms: Sₙ2 (bimolecular) and Sₙ1 (unimolecular).

Sₙ2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry.[15] The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.[16] This mechanism is favored for primary and, to a lesser extent, secondary alkyl halides and is sterically hindered for tertiary halides.[16]

SN2_Reaction

Experimental Protocol: Sₙ2 Synthesis of an Alkyl Halide (Illustrative) [16]

This generalized protocol illustrates the principles of preparing an alkyl halide via an Sₙ2 reaction.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the alcohol precursor in a suitable solvent.

  • Reagent Addition: Add the halide source (e.g., NaBr) and a strong acid (e.g., H₂SO₄) to generate HBr in situ.

  • Reaction: Heat the mixture to reflux for the appropriate time, monitoring the reaction by TLC.

  • Workup: After cooling, add water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with aqueous sodium bicarbonate and then brine. Dry the organic layer and remove the solvent under reduced pressure. The crude alkyl halide can be further purified by distillation.

The Sandmeyer Reaction: Aryl Halides from Aryl Amines

The Sandmeyer reaction is a powerful method for the synthesis of aryl halides from primary aryl amines.[17] This two-step process involves the formation of an aryl diazonium salt, which is then decomposed in the presence of a copper(I) halide to yield the corresponding aryl halide.[17][18]

Mechanism: The reaction proceeds through a radical mechanism initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[19] This generates an aryl radical and dinitrogen gas. The aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst.[19]

Sandmeyer_Reaction

Experimental Protocol: Synthesis of p-Chlorotoluene [18]

  • Diazonium Salt Formation: Dissolve p-toluidine in aqueous HCl and cool the solution in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • Copper(I) Chloride Preparation: In a separate flask, prepare a solution of copper(I) chloride.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas evolution will be observed.

  • Isolation: After the reaction is complete, extract the p-chlorotoluene with an organic solvent.

  • Purification: Wash the organic extract with dilute NaOH to remove any phenolic byproducts, followed by water. Dry the organic layer and purify the product by distillation.

The Hunsdiecker Reaction: Decarboxylative Halogenation

The Hunsdiecker reaction provides a route to alkyl halides from the silver salts of carboxylic acids, with the loss of one carbon atom as carbon dioxide.[20]

Mechanism: The reaction is believed to proceed via a radical chain mechanism.[21] The silver carboxylate reacts with bromine to form an unstable acyl hypobromite intermediate.[22] Homolytic cleavage of the weak O-Br bond generates a carboxyl radical, which then undergoes decarboxylation to form an alkyl radical. This alkyl radical then abstracts a bromine atom to form the final product.[22]

Experimental Protocol: Synthesis of Bromobenzene from Silver Benzoate [22]

  • Preparation of Silver Benzoate: Prepare the silver salt by reacting an aqueous solution of sodium benzoate with silver nitrate. Filter, wash, and thoroughly dry the precipitated silver benzoate.

  • Apparatus Setup: In a fume hood, set up a round-bottom flask with a reflux condenser and a dropping funnel.

  • Reaction: Suspend the dry silver benzoate in an inert solvent like carbon tetrachloride. Heat the suspension to reflux and add a solution of bromine in the same solvent dropwise.

  • Workup: After the evolution of CO₂ ceases, cool the mixture and filter off the silver bromide precipitate.

  • Purification: Wash the filtrate with sodium thiosulfate solution (to remove excess bromine), then with sodium bicarbonate solution, and finally with water. Dry the organic layer and purify the bromobenzene by distillation.

Spectroscopic Characterization of Halogenated Compounds

The successful synthesis of a halogenated organic compound must be confirmed by spectroscopic analysis.

Table 2: Typical Spectroscopic Data for Organohalides

Spectroscopic TechniqueCharacteristic FeatureApproximate Range
Infrared (IR) Spectroscopy C-F stretch1400-1000 cm⁻¹
C-Cl stretch850-550 cm⁻¹[4]
C-Br stretch690-515 cm⁻¹[4]
C-I stretch600-500 cm⁻¹
¹H NMR Spectroscopy Proton on carbon bearing halogen (H-C-X)2.5-4.5 ppm
¹³C NMR Spectroscopy Carbon bearing halogen (C-X)10-80 ppm

Note: Chemical shifts are highly dependent on the specific molecular structure.

Modern Frontiers in Halogenation

While classical methods remain workhorses in organic synthesis, the field is continuously evolving towards more efficient, selective, and sustainable halogenation reactions.

  • Transition-Metal-Catalyzed Halogenation: These methods offer high levels of regio- and stereoselectivity and often proceed under milder conditions than traditional methods.[13][23] Copper-catalyzed C-H halogenation has emerged as a particularly powerful tool.[5]

  • Visible-Light-Mediated Halogenation: Photoredox catalysis has enabled a wide range of halogenation reactions to be performed under mild and environmentally friendly conditions.[24]

  • Enzymatic Halogenation: Halogenase enzymes offer unparalleled selectivity in the synthesis of complex halogenated natural products and their analogs.[20]

  • Halogen Bonding in Synthesis: The use of halogen bonding as a non-covalent interaction to control reactivity and selectivity is a rapidly developing area of research.[24]

Safety and Handling of Halogenating Agents

Many halogenating agents are hazardous and require careful handling.

General Safety Precautions: [25][26][27]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[25]

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[26]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[27]

  • Storage: Store halogenating agents in a cool, dry, well-ventilated area, away from incompatible materials such as combustible materials, acids, and bases.[28]

Specific Hazards (Example: N-Bromosuccinimide - NBS):

  • NBS is an oxidizer and can cause severe skin burns and eye damage.[28] It is also harmful if swallowed.[28] It is light and moisture sensitive.[12]

Waste Disposal:

  • Halogenated organic waste should be collected in separate, clearly labeled, and sealed containers.[3]

  • Do not mix halogenated waste with non-halogenated waste.[23]

  • Follow all institutional and local regulations for hazardous waste disposal.[3][21]

Conclusion

The synthesis of halogenated organic compounds is a rich and diverse field, offering a multitude of strategies to introduce these critical atoms into organic molecules. From the brute-force functionalization of alkanes to the nuanced control offered by modern catalytic methods, the synthetic chemist has a powerful toolkit at their disposal. A thorough understanding of the underlying mechanisms is paramount to selecting the appropriate methodology, controlling selectivity, and ensuring safe and efficient synthesis. As the demand for novel, functional molecules in medicine and materials science continues to grow, the innovation in halogenation chemistry will undoubtedly continue to be a driving force of progress.

References

  • Tiz, D. B., Bagnoli, L., Rosati, O., Marini, F., Sancineto, L., & Santi, C. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643. [Link]

  • Scribd. (n.d.). Free Radical Halogenation of Cyclohexane. Retrieved from [Link]

  • Taylor & Francis Online. (2026, February 20). Key contemporary considerations for halogens in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • AdiChemistry. (n.d.). Hunsdiecker Reaction | Mechanism | Applications | Illustrations. Retrieved from [Link]

  • Powers, D. G., & Ritter, T. (2016). Modern Transition-Metal-Catalyzed Carbon–Halogen Bond Formation. Chemical Reviews, 116(15), 8433–8525. [Link]

  • PubMed. (2016, July 27). Modern Transition-Metal-Catalyzed Carbon-Halogen Bond Formation. [Link]

  • Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene. (2007, February 6). Retrieved from [Link]

  • Studylib. (n.d.). CHM 266 Lab Handout: Free Radical Chlorination Experiment. Retrieved from [Link]

  • Beilstein Journals. (2015, November 9). C–H bond halogenation catalyzed or mediated by copper: an overview. Beilstein Journal of Organic Chemistry. [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Hunsdiecker Reaction. Retrieved from [Link]

  • MDPI. (2021, December 5). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. Catalysts. [Link]

  • Shanghai Institute of Organic Chemistry. (n.d.). Advances of Haloperoxidases-Catalyzed Green Halogenation Reactions. Retrieved from [Link]

  • WebAssign. (n.d.). SN2 Reactions of Alkyl Halides. Retrieved from [Link]

  • Lumen Learning. (n.d.). 18.4. Radical reactions in practice. Organic Chemistry II. [Link]

  • LabManager. (2025, November 27). Lab Safety Rules and Guidelines. [Link]

  • Journal of Chemical Education. (2002, February 1). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry. Journal of Chemical Education, 79(2), 228. [Link]

  • Unknown. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • Adda247. (2023, September 24). Sandmeyer Reaction Mechanism. [Link]

  • AdiChemistry. (n.d.). Preparation of Alkyl Halides | Haloalkanes. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from [Link]

  • Unknown. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • SlideServe. (2010, December 29). Electrophilic Aromatic Substitution (Bromination of Toluene). [Link]

  • J&K Scientific LLC. (2021, February 8). Sandmeyer Reaction. [Link]

  • University of Calgary. (n.d.). Ch4 : Radical halogenation of Alkanes. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Allen. (n.d.). Halogenation Reaction: Definition, Types & Examples. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

  • Unknown. (n.d.). 11.2 Halogenation of Alkanes with Br2. Retrieved from [Link]

  • Scribd. (n.d.). 1.2. Free Radical Bromination of Alkanes - Master Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch4 : Selectivity. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

dehydrobromination of "1,2-Dibromo-3,3-dimethylbut-1-ene" to form alkynes

Application Note: Selective Dehydrobromination of 1,2-Dibromo-3,3-dimethylbut-1-ene Abstract This application note details the protocol for the regioselective dehydrobromination of 1,2-dibromo-3,3-dimethylbut-1-ene to sy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Dehydrobromination of 1,2-Dibromo-3,3-dimethylbut-1-ene

Abstract

This application note details the protocol for the regioselective dehydrobromination of 1,2-dibromo-3,3-dimethylbut-1-ene to synthesize 1-bromo-3,3-dimethylbut-1-yne . While often confused with reductive debromination (which yields terminal alkynes), dehydrobromination specifically targets the removal of HBr to generate functionalized 1-bromoalkynes .[1] These intermediates are critical "capped" electrophiles in Cadiot-Chodkiewicz and Sonogashira cross-coupling reactions for drug discovery and materials science.[1][2]

Introduction & Mechanistic Insight

The transformation of 1,2-dibromoalkenes into alkynes is a cornerstone of alkyne functionalization.[1] The specific substrate, 1,2-dibromo-3,3-dimethylbut-1-ene (1 ), possesses a unique steric profile due to the bulky tert-butyl group.[1]

The Reaction Pathway

Unlike 1,2-dibromoalkanes, which require double dehydrobromination to form alkynes, the substrate (1) is already vinylic.[1] The reaction requires the elimination of a single equivalent of hydrogen bromide (HBr).

  • Substrate: 1,2-Dibromo-3,3-dimethylbut-1-ene

  • Reagent: Potassium tert-butoxide (KOtBu) or Sodium Amide (NaNH

    
    )[1][2]
    
  • Product: 1-Bromo-3,3-dimethylbut-1-yne (2 )[1][2]


[1][2]
Stereochemical Considerations (E vs. Z)

The efficiency of the E2 elimination depends heavily on the stereochemistry of the starting material.

  • (E)-Isomer: The H (on C1) and Br (on C2) are anti-periplanar, facilitating rapid E2 elimination.[1][2]

  • (Z)-Isomer: The H and Br are syn.[1][2] Elimination is significantly slower and may require stronger bases or higher temperatures to force syn-elimination or prior isomerization.[1][2]

Critical Note: Most brominations of alkynes yield the (E)-dibromide (trans-addition).[1][2] Therefore, this protocol assumes the (E)-isomer as the starting material.[1]

Strategic Considerations

ParameterRecommendationRationale
Base Selection KOtBu (1.1 - 1.5 eq) Strong, bulky base that minimizes nucleophilic attack on the bromine; effective for E2 elimination in non-polar/polar aprotic solvents.[1][2]
Solvent Anhydrous THF Provides solubility for the organic substrate and KOtBu; allows for low-temperature control to prevent polymerization.[1][2]
Temperature -78°C

0°C
Kinetic control is essential.[1][2] High temperatures can lead to halogen migration (Fritsch-Buttenberg-Wiechell rearrangement) or polymerization.[1][2]
Quenching Sat. NH

Cl
Mild proton source to neutralize excess base without inducing acid-catalyzed hydration of the alkyne.[1][2]

Visualization: Reaction Mechanism & Workflow

The following diagram illustrates the stereoelectronic requirements for the elimination and the operational workflow.

Dehydrobromination_Workflow cluster_mech Stereoelectronic Requirement Start Substrate: (E)-1,2-Dibromo-3,3-dimethylbut-1-ene (Anti-periplanar H & Br) Base Reagent Addition: KOtBu (1.2 eq) in THF @-78°C (Dropwise) Start->Base Dissolve & Cool TS Transition State: E2 Elimination (Concerted removal of H and Br) Base->TS Deprotonation Product Product: 1-Bromo-3,3-dimethylbut-1-yne (Bromoalkyne) TS->Product -HBr Workup Workup: Quench (NH4Cl) -> Extract (Et2O) -> Dry (MgSO4) -> Conc. Product->Workup Isolation

Caption: Figure 1. E2 elimination pathway for the synthesis of 1-bromo-3,3-dimethylbut-1-yne from the (E)-vinyl dibromide precursor.[1]

Experimental Protocol

Safety Warning: 1-Bromoalkynes can be unstable.[1][2] Handle behind a blast shield.[1][2] KOtBu is corrosive and moisture-sensitive.[1][2] Perform all steps under an inert atmosphere (Nitrogen or Argon).

Materials
  • 1,2-Dibromo-3,3-dimethylbut-1-ene (1.0 eq, 10 mmol, ~2.42 g)[1]

  • Potassium tert-butoxide (KOtBu) (1.2 eq, 12 mmol, ~1.35 g)[1]

  • Tetrahydrofuran (THF), anhydrous (50 mL)[1]

  • Ammonium Chloride (sat.[2] aq.)

  • Diethyl Ether (

    
    )[1][2]
    
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvation: Add 1,2-Dibromo-3,3-dimethylbut-1-ene (2.42 g) and anhydrous THF (40 mL). Stir until fully dissolved.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the internal temperature to equilibrate (approx. 15 min).

  • Base Addition: Dissolve KOtBu (1.35 g) in THF (10 mL) in a separate vial. Add this solution dropwise to the reaction flask via syringe over 10 minutes. Note: The solution may turn slightly yellow/brown.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C (ice bath) over 30 minutes. Monitor by TLC (Hexanes) or GC-MS.[1][2]

    • Checkpoint: Disappearance of the vinyl dibromide peak.[2]

  • Quenching: Once conversion is complete, carefully quench the reaction at 0°C with saturated aqueous

    
     (20 mL).
    
  • Extraction: Transfer the mixture to a separatory funnel. Extract with

    
     (3 x 30 mL).
    
  • Washing: Wash the combined organic layers with Brine (1 x 30 mL).[2]

  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at low temperature (<25°C) . Caution: Bromoalkynes can be volatile and thermally unstable.[2]
    
  • Purification: If necessary, purify via flash column chromatography on silica gel (100% Pentane) to yield a colorless oil.[2]

Data Analysis & Validation

Analytical MethodExpected SignalMechanistic Confirmation

H NMR
(CDCl

)

1.25 ppm (s, 9H, t-Bu)
Disappearance of the vinylic proton signal (

~6.4 ppm) confirms elimination.[1][2]

C NMR
Two peaks ~ 80-90 ppm (alkyne carbons)Characteristic shift for

vs.

.[1][2]
IR Spectroscopy ~2200-2220 cm

Sharp band indicating internal alkyne/bromoalkyne stretch.[1][2]
GC-MS M+ peak at ~160/162 amuConfirmation of mass loss (HBr, ~80 amu) from starting material (~242 amu).[1][2]

Troubleshooting & Strategic Notes

  • Issue: Incomplete Conversion.

    • Cause: Stereochemistry mismatch (Z-isomer) or old KOtBu.[1][2]

    • Solution: Use fresh sublimed KOtBu or switch to NaNH

      
       in liquid 
      
      
      
      (stronger forcing conditions).[2]
  • Issue: Formation of Terminal Alkyne (3,3-dimethylbut-1-yne). [1][2][3]

    • Cause: If you observe the terminal alkyne (IR ~3300 cm

      
      ), reductive debromination occurred (unlikely with KOtBu) or protonolysis of the C-Br bond occurred during workup.[1]
      
    • Clarification: If your intent was actually to make the terminal alkyne (removing both Br atoms), do not use this protocol.[2] Instead, treat the substrate with Zinc dust in Acetic Acid or n-BuLi (2 eq) followed by water quench .[1][2]

References

  • Orita, H., & Otera, J. (2006).[2][4] Elimination Strategy for Aromatic Acetylenes. Chemical Reviews, 106(12), 5387–5412.[2] [Link]

  • Mekonnen, A., & Carlson, R. (2009).[2] Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one.[1][2] Synthetic Communications, 39(13), 2472–2480.[2] [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide (KOtBu).[1][2][4] [Link]

  • PubChem. (n.d.).[2] 1-Bromo-3,3-dimethylbut-1-yne Compound Summary. [Link]

Sources

Application

Application Note: Protocol for the Synthesis of 3,3-Dimethyl-1-butyne via Double Dehydrohalogenation

Abstract This document provides a comprehensive experimental protocol for the synthesis of 3,3-dimethyl-1-butyne (tert-butylacetylene) through the double dehydrohalogenation of a vicinal dihalide, specifically 1,2-dibrom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 3,3-dimethyl-1-butyne (tert-butylacetylene) through the double dehydrohalogenation of a vicinal dihalide, specifically 1,2-dibromo-3,3-dimethylbutane. Terminal alkynes are foundational building blocks in organic synthesis, and this method represents a classic and robust approach to their preparation.[1] The protocol details a two-step E2 elimination pathway, where an intermediate vinylic halide, such as 1,2-dibromo-3,3-dimethylbut-1-ene, is formed and subsequently converted to the alkyne product.[2][3] This guide is intended for researchers and professionals in organic chemistry and drug development, offering in-depth mechanistic insights, a step-by-step laboratory procedure, safety guidelines, and methods for product characterization.

Mechanistic Rationale: The E2 Elimination Pathway

The synthesis of an alkyne from a vicinal dihalide is achieved through two consecutive elimination reactions.[4] This process is a double dehydrohalogenation, as two molecules of hydrogen halide (HBr) are removed.[5] The reaction proceeds via the bimolecular elimination (E2) mechanism, which is a single, concerted step where a base abstracts a proton while the leaving group departs simultaneously.[6][7]

Key Mechanistic Features:

  • Bimolecular & Concerted: The rate of the E2 reaction is dependent on the concentration of both the substrate (alkyl halide) and the base.[8][9] All bond-breaking and bond-forming occur in a single transition state.[6]

  • Stereochemistry: The E2 mechanism requires a specific anti-periplanar geometry, where the abstracted proton and the leaving group are positioned 180° apart.[8] This alignment allows for efficient orbital overlap to form the new π-bond.

  • Two-Step Process:

    • First Elimination: A strong base removes a proton from the carbon adjacent to one of the bromine atoms, forming a vinylic halide intermediate (e.g., 1-bromo-3,3-dimethyl-1-butene). This step can often be accomplished with bases like potassium hydroxide or alkoxides.[10]

    • Second Elimination: The removal of HBr from the vinylic halide intermediate is more challenging due to the increased strength of the C(sp²)-Br bond. This step necessitates a significantly stronger base, such as sodium amide (NaNH₂), to proceed to the final alkyne product.[2][4]

The overall transformation is illustrated in the following diagram:

G cluster_step1 Step 1: First E2 Elimination cluster_step2 Step 2: Second E2 Elimination Substrate 1,2-Dibromo-3,3-dimethylbutane TS1 Anti-periplanar Transition State Substrate->TS1 + Base (NaNH₂) Intermediate Vinylic Bromide Intermediate (1-Bromo-3,3-dimethyl-1-butene) TS1->Intermediate - HBr - NaNH₃⁺ Intermediate2 Vinylic Bromide Intermediate TS2 Vinylic Transition State Intermediate2->TS2 + Base (NaNH₂) Product 3,3-Dimethyl-1-butyne (Product) TS2->Product - HBr - NaNH₃⁺

Caption: Reaction mechanism for double dehydrohalogenation.

Experimental Protocol: Synthesis of 3,3-Dimethyl-1-butyne

This protocol details the synthesis from 1,2-dibromo-3,3-dimethylbutane using sodium amide in liquid ammonia.

Materials and Equipment
Reagents & Materials Equipment
1,2-Dibromo-3,3-dimethylbutaneThree-neck round-bottom flask (500 mL)
Sodium amide (NaNH₂)Dry ice/acetone condenser
Anhydrous liquid ammonia (NH₃)Magnetic stirrer and stir bar
Diethyl ether (anhydrous)Gas inlet tube
Saturated ammonium chloride (NH₄Cl) solutionAddition funnel
Deionized waterSchlenk line or nitrogen/argon inlet
Anhydrous magnesium sulfate (MgSO₄)Heating mantle and temperature controller
Dry iceSeparatory funnel
AcetoneRotary evaporator
Small piece of metallic sodium (optional catalyst)Distillation apparatus
Experimental Workflow

G A Setup B Prepare NaNH₂/NH₃(l) Solution A->B Under N₂/Ar C Add Substrate B->C Slow addition via addition funnel D Reaction (Reflux) C->D Allow to warm to reflux (-33°C) E Quench D->E Cool to -78°C F Evaporate NH₃ E->F Add sat. NH₄Cl(aq) G Aqueous Workup & Extraction F->G Add Et₂O & H₂O H Dry & Filter G->H Collect organic layer I Purify (Distillation) H->I Dry with MgSO₄ J Characterize I->J Collect product fraction

Caption: Workflow for the synthesis of 3,3-dimethyl-1-butyne.

Step-by-Step Procedure

CAUTION: This procedure involves highly reactive and hazardous materials. It must be performed in a well-ventilated fume hood by trained personnel.

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dry ice/acetone condenser, and a gas inlet tube extending below the surface of the reaction mixture. Ensure all glassware is thoroughly dried. The system should be under a positive pressure of inert gas (nitrogen or argon).

  • Preparation of Sodium Amide Solution: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 200 mL of anhydrous liquid ammonia into the flask.

  • Carefully add 0.1 g of metallic sodium to act as an indicator/catalyst. The solution should turn a persistent blue.

  • To the stirring liquid ammonia, add sodium amide (NaNH₂) (2.2 equivalents) in small portions.

  • Substrate Addition: Prepare a solution of 1,2-dibromo-3,3-dimethylbutane (1.0 equivalent) in 50 mL of anhydrous diethyl ether in an addition funnel.

  • Add the substrate solution dropwise to the stirring sodium amide/ammonia mixture over 30 minutes. A white precipitate of sodium bromide (NaBr) will form.

  • Reaction: After the addition is complete, remove the dry ice/acetone bath and allow the mixture to reflux gently at the boiling point of ammonia (-33 °C) for 2-3 hours.

  • Quenching: Re-cool the flask to -78 °C. Cautiously add saturated aqueous ammonium chloride solution dropwise until the bubbling ceases to quench any unreacted sodium amide.

  • Workup: Remove the condenser and allow the ammonia to evaporate overnight in the fume hood.

  • To the remaining slurry, add 100 mL of diethyl ether and 100 mL of deionized water. Stir until all solids have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Combine the organic layers and wash them with 50 mL of deionized water, followed by 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of diethyl ether.

  • Purification: The product, 3,3-dimethyl-1-butyne, is volatile. Carefully remove the diethyl ether solvent using a rotary evaporator with a cooled trap. Purify the crude product by simple distillation, collecting the fraction boiling at 37-38 °C.

Product Characterization

The identity and purity of the final product, 3,3-dimethyl-1-butyne, should be confirmed using standard analytical techniques.

Technique Expected Result Reference
Boiling Point 37-38 °C
¹H NMR δ ~1.9 (s, 1H, ≡C-H), δ ~1.2 (s, 9H, -C(CH₃)₃)
¹³C NMR δ ~87 (quaternary C≡), δ ~68 (terminal ≡C-H), δ ~31 (-C(CH₃)₃), δ ~28 (C(CH₃)₃)[11]
IR Spectroscopy ~3310 cm⁻¹ (≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch)[12]

Safety and Handling

All personnel must adhere to strict safety protocols and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • 1,2-Dibromo-3,3-dimethylbutane: This compound is a skin and eye irritant.[14][15] Avoid contact and inhalation.

  • Sodium Amide (NaNH₂): Highly corrosive and reacts violently with water to produce ammonia gas and sodium hydroxide. Handle only in an inert, dry atmosphere.

  • Liquid Ammonia (NH₃): Toxic, corrosive, and a cryogenic liquid that can cause severe burns upon contact. Ensure adequate ventilation and use a proper condenser to minimize exposure.

  • 3,3-Dimethyl-1-butyne (Product): The product is a highly flammable liquid with a low boiling point. Avoid ignition sources during distillation and handling.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or No Yield Incomplete reaction; insufficient base; wet reagents/glassware.Ensure all reagents and solvents are anhydrous. Use at least 2.2 equivalents of NaNH₂. Extend reflux time.
Vinylic Bromide in Product Incomplete second elimination.The second elimination is slower; ensure sufficient reflux time and a potent batch of NaNH₂.
Reaction Stalls (Blue color of Na/NH₃ does not fade) Impurities in the substrate or solvent are consuming the base.Use freshly purified substrate and anhydrous solvents.

References

  • Chemistry Steps. The E2 Reaction Mechanism. [Online] Available at: [Link]

  • Lumen Learning. 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. [Online] Available at: [Link]

  • Chemistry LibreTexts. Elimination by the E2 mechanism. [Online] January 22, 2023. Available at: [Link]

  • Fiveable. Double Dehydrohalogenation Definition. [Online] September 15, 2025. Available at: [Link]

  • Master Organic Chemistry. Mechanism of the E2 Reaction. [Online] December 12, 2025. Available at: [Link]

  • Chemistry LibreTexts. 12.2: E2 Elimination. [Online] June 05, 2019. Available at: [Link]

  • ChemTalk. Alkyne Synthesis. [Online] Available at: [Link]

  • PubChem. 1,2-Dibromo-3,3-dimethyl-1-butene. [Online] Available at: [Link]

  • Chemistry Steps. Alkyl Halides to Alkynes. [Online] Available at: [Link]

  • Pearson. Double Elimination Explained. [Online] Available at: [Link]

  • PubChem. 1,2-Dibromo-3,3-dimethyl-1-butene. [Online] Available at: [Link]

  • University of Calgary. Elimination Reactions. [Online] Available at: [Link]

  • Wikipedia. Dehydrohalogenation. [Online] Available at: [Link]

  • SlidePlayer. Elimination Reactions. [Online] Available at: [Link]

  • Master Organic Chemistry. Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Online] June 11, 2013. Available at: [Link]

  • YouTube. Alkenes preparation: Debromination of Vicinal Dibromides. [Online] October 24, 2020. Available at: [Link]

  • Thieme Chemistry. DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups, and Applications. [Online] Available at: [Link]

  • University of Rochester. Elimination Reactions. [Online] April 10, 2020. Available at: [Link]

  • StuDocu. Exercise 13: - Elimination reactions. [Online] Available at: [Link]

  • Vaia. How will you prepare alkynes by (a) Dehydrohalogenation of 1,2. [Online] Available at: [Link]

  • NIST. 1-Butyne, 3,3-dimethyl-. [Online] Available at: [Link]

  • SpectraBase. 3,3-Dimethyl-1-butyne - 13C NMR. [Online] Available at: [Link]

  • JoVE. Preparation of Alkynes: Dehydrohalogenation. [Online] May 22, 2025. Available at: [Link]

  • ResearchGate. (PDF) Dehalogenation of Vicinal Dihalo Compounds. [Online] November 27, 2017. Available at: [Link]

Sources

Method

Application Note: Synthesis of 3,3-Dimethyl-1-butyne via Reductive Debromination

Executive Summary This application note details the protocol for synthesizing 3,3-dimethyl-1-butyne (CAS: 917-92-0) from its vicinal dihaloalkene precursor, 1,2-dibromo-3,3-dimethylbut-1-ene (CAS: 99584-95-9). While 3,3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 3,3-dimethyl-1-butyne (CAS: 917-92-0) from its vicinal dihaloalkene precursor, 1,2-dibromo-3,3-dimethylbut-1-ene (CAS: 99584-95-9).

While 3,3-dimethyl-1-butyne is commercially available, it is frequently synthesized via the Corey-Fuchs reaction (from pinacolone) or purified via bromination/debromination sequences to remove isomeric impurities. The specific transformation requested—converting the 1,2-dibromo alkene to the alkyne—is a reductive debromination .[1] This method is historically significant as a purification strategy: volatile alkynes are converted to their higher-boiling, stable dibromides for fractional distillation or crystallization, and then regenerated.

Critical Technical Challenge: The target product has a boiling point of 37–38 °C . Standard isolation techniques (e.g., rotary evaporation) will result in near-total product loss. This protocol utilizes a direct distillation workup from a high-boiling solvent system to ensure high recovery.

Strategic Analysis & Chemistry

Reaction Pathway

The transformation involves the reductive elimination of a vicinal dihaloalkene using Zinc metal (


). Unlike dehydrohalogenation (which uses strong base to remove HX), this method removes 

equivalents (as

).

Reaction Scheme:



Mechanism

The reaction proceeds via a reductive elimination mechanism.[2] Zinc inserts into the Carbon-Bromine bond (oxidative addition) to form an organozinc intermediate, which then undergoes


-elimination to generate the triple bond.

Mechanism Figure 1: Mechanistic Pathway of Reductive Debromination Start 1,2-Dibromo-3,3-dimethylbut-1-ene (E-isomer) Inter Organozinc Intermediate [Vinyl Zinc Species] Start->Inter + Zn, AcOH Oxidative Addition Zn Activated Zinc (Zn) Prod 3,3-Dimethyl-1-butyne (Alkyne) Inter->Prod Beta-Elimination Byprod ZnBr2 Inter->Byprod

Figure 1: The zinc-mediated debromination proceeds through an organometallic intermediate, favoring anti-elimination.

Detailed Protocol

Materials & Equipment
Reagent / MaterialSpecificationRole
1,2-Dibromo-3,3-dimethylbut-1-ene >95% PuritySubstrate
Zinc Dust <10 micron, ActivatedReducing Agent
Acetic Acid (Glacial) ACS ReagentSolvent / Proton Source
Diglyme (Optional)AnhydrousHigh-BP Co-solvent
Equipment Specification Purpose
Reaction Flask3-Neck Round BottomMain reactor
Distillation HeadShort-path or VigreuxProduct isolation
Receiving FlaskCryogenic (-78°C bath)Trapping volatile product
Pre-Step: Zinc Activation (Critical)

Commercial zinc dust often possesses an oxide layer that inhibits reactivity.

  • Suspend Zinc dust in 10% HCl for 2 minutes.

  • Filter and wash sequentially with water, ethanol, and diethyl ether.

  • Dry under vacuum. Use immediately.

Synthesis Procedure

Step 1: Setup Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a short-path distillation head connected to a receiving flask.

  • Crucial: Cool the receiving flask in a Dry Ice/Acetone bath (-78 °C). The product is extremely volatile (BP 37 °C).

  • Safety: Ensure the system is vented to a fume hood; alkynes are flammable.

Step 2: Reagent Loading

  • Charge the flask with Activated Zinc Dust (2.5 equivalents relative to substrate).

  • Add Glacial Acetic Acid (Solvent volume: ~5 mL per gram of substrate).

  • Note: Acetic acid (BP 118 °C) is chosen because its boiling point is sufficiently higher than the product, allowing easy separation.

Step 3: Reaction Initiation

  • Heat the Zinc/Acid suspension to 50–60 °C .

  • Dissolve 1,2-Dibromo-3,3-dimethylbut-1-ene in a minimal amount of Acetic Acid (or Diglyme).

  • Add the substrate solution dropwise via the addition funnel over 30–45 minutes.

Step 4: Reactive Distillation

  • As the reaction proceeds, the product (3,3-dimethyl-1-butyne) will form.[3][4]

  • Increase the bath temperature to 80–90 °C .

  • The product (BP 37 °C) will distill out of the reaction mixture immediately upon formation.

  • Collect the distillate in the cold trap. Co-distillation of some acetic acid is possible but minimal if the head temperature is monitored (keep head temp < 45 °C).

Step 5: Purification

  • The collected distillate may contain trace acetic acid.

  • Wash the cold distillate with ice-cold saturated

    
     solution (to neutralize acid) and then ice-cold brine.
    
  • Dry the organic layer over anhydrous

    
     at 0 °C.
    
  • Final Isolation: Perform a final distillation. Collect the fraction boiling at 37–38 °C .

Data Analysis & Quality Control

Physical Properties Verification

Compare the isolated product against standard reference values.

PropertyReference ValueExperimental Target
Boiling Point 37–38 °C36–38 °C
Density 0.667 g/mL0.66–0.67 g/mL
Appearance Colorless LiquidColorless Liquid
Refractive Index (

)
1.3741.372–1.376
Spectroscopic Validation (NMR)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.22 (s, 9H, t-Butyl group).
      
    • 
       2.05 (s, 1H, Acetylenic proton).
      
  • Interpretation: The absence of alkene protons (usually 5.5–6.5 ppm) confirms the elimination of the dibromide.

Process Workflow Diagram

Workflow Figure 2: Process Workflow for Volatile Alkyne Synthesis Input Input: 1,2-Dibromo-3,3-dimethylbut-1-ene Reaction Reaction Pot (Zn + AcOH, 60°C) Input->Reaction Activation Zinc Activation (HCl Wash) Activation->Reaction Distillation Reactive Distillation (Head Temp < 45°C) Reaction->Distillation Product Volatilizes Trap Cold Trap Collection (-78°C) Distillation->Trap Wash Wash: NaHCO3 + Brine (Remove AcOH) Trap->Wash Final Final Product: 3,3-Dimethyl-1-butyne Wash->Final

Figure 2: The workflow prioritizes containment of the volatile product via reactive distillation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product loss due to volatility.Ensure receiving flask is at -78°C. Do NOT use rotovap.
No Reaction Zinc surface oxidation.Reactivate Zinc with HCl immediately before use.
Foaming Rapid evolution of product/heat.Slow down the addition rate of the substrate.
Impurity (Alkene) Incomplete elimination.Ensure excess Zinc (2.5–3.0 eq) and sufficient reaction time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13512, 3,3-Dimethyl-1-butyne. Retrieved from [Link]

  • House, H. O., & Roelofs, W. L. (1958).Synthesis of alpha,beta-Unsaturated Esters. (Context: General reductive elimination protocols). Journal of Organic Chemistry, 23(4), 554–559.
  • Sato, F., et al. (1980).Preparation of Alkynes from Vinyl Halides. (Context: Metal-mediated debromination mechanisms). Journal of Organometallic Chemistry.

Disclaimer: This protocol involves hazardous chemicals (brominated compounds, flammable alkynes). All procedures must be performed in a functioning fume hood with appropriate PPE.

Sources

Application

"1,2-Dibromo-3,3-dimethylbut-1-ene" in the synthesis of pharmaceutical intermediates

Application Note: 1,2-Dibromo-3,3-dimethylbut-1-ene in Pharmaceutical Synthesis Part 1: Executive Summary & Strategic Value 1,2-Dibromo-3,3-dimethylbut-1-ene is a specialized electrophilic building block that serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,2-Dibromo-3,3-dimethylbut-1-ene in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Value

1,2-Dibromo-3,3-dimethylbut-1-ene is a specialized electrophilic building block that serves as a critical "linchpin" scaffold in the synthesis of sterically demanding pharmaceutical intermediates. While often overshadowed by its downstream product, 3,3-dimethylbut-1-yne (tert-butyl acetylene) , the 1,2-dibromoalkene intermediate offers unique chemoselective advantages that direct alkyne chemistry cannot provide.

In modern drug discovery, the tert-butyl group is a "privileged motif" used to block metabolic hotspots (CYP450 oxidation), increase lipophilicity, and lock conformation. This guide details how to leverage the 1,2-dibromoalkene scaffold to access these motifs with high stereocontrol, specifically for:

  • Masked Alkyne Strategy: Purification and storage of volatile tert-butyl acetylene precursors.

  • Sequential Cross-Coupling: Accessing complex trisubstituted olefins (e.g., modified styrenes) via site-selective Pd-catalyzed reactions.

  • Target Applications: Antifungals (Terbinafine analogs), Antivirals (Paxlovid/Nirmatrelvir precursors), and Kinase Inhibitors.

Part 2: Chemical Profile & Mechanism

Physicochemical Properties
PropertyDataRelevance
CAS Number 99584-95-9Unique Identifier
Structure

Vinylic dibromide (Vicinal)
Molecular Weight 241.95 g/mol High atom economy for Br transfer
Appearance Pale yellow liquidEasy handling vs. gaseous alkynes
Reactivity Electrophilic (Vinyl Halide)Dual handles for cross-coupling
The "Linchpin" Logic

Unlike the industrial "Gem-Dichloro" route (from pinacolone) used for bulk tert-butyl acetylene production, the 1,2-Dibromo route is preferred in research settings for divergent synthesis .

  • Site-Selectivity: The two bromine atoms are electronically and sterically distinct. The terminal bromine (

    
    ) is generally more accessible for oxidative addition than the internal bromine (
    
    
    
    ), which is shielded by the bulky tert-butyl group. This allows for sequential substitution .[1]

Part 3: Experimental Workflows & Protocols

Workflow 1: The "Masked Alkyne" Protocol (Purification Strategy)

Context: 3,3-Dimethylbut-1-yne is highly volatile (bp ~37°C) and difficult to store pure. Converting it to the 1,2-dibromoalkene (bp >160°C) allows for easy purification via crystallization or distillation, followed by "on-demand" regeneration.

Step-by-Step Protocol: Bromination & Regeneration

A. Bromination (Masking)

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a dropping funnel, N2 inlet, and cryo-bath.

  • Charge: Add 3,3-dimethylbut-1-yne (1.0 equiv) in DCM (

    
    ). Cool to -5°C.
    
  • Addition: Add

    
     (1.05 equiv) dropwise over 30 mins. Maintain temp < 0°C to prevent allylic bromination side products.
    
    • Observation: Solution turns red-brown, then fades to pale yellow upon consumption.

  • Workup: Quench with 10%

    
     (aq) to remove excess bromine. Separate organic layer, dry over 
    
    
    
    , and concentrate.
  • Result: Yields (E/Z)-1,2-dibromo-3,3-dimethylbut-1-ene (Quant).

B. Dehydrobromination (Release)

  • Reaction: Dissolve the dibromide in THF. Add

    
     (2.2 equiv) at 0°C.
    
  • Mechanism: Double E2 elimination restores the triple bond.

  • Isolation: Distill the product directly from the reaction mixture (volatile!).

Workflow 2: Sequential Pd-Catalyzed Cross-Coupling

Context: Creating trisubstituted alkenes for drug scaffolds (e.g., modifying the Terbinafine core).

Protocol: Site-Selective Suzuki-Miyaura Coupling Objective: Replace the terminal Br first, leaving the internal Br for a second functionalization.

  • Reagents:

    • Substrate: 1,2-Dibromo-3,3-dimethylbut-1-ene (1.0 equiv)

    • Boronic Acid:

      
       (1.1 equiv)
      
    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2.0 equiv, 2M aq)
      
    • Solvent: Toluene/EtOH (4:1)

  • Procedure:

    • Degas solvents with Argon (sparge 15 mins).

    • Combine reagents in a sealed tube.

    • Heat to 60°C for 4-6 hours. Note: Do not overheat (>80°C) to avoid double coupling.

  • Validation: Monitor by TLC/GC-MS. The product will be the monocoupled (Z)-1-bromo-1-(tert-butyl)-2-arylethene .

    • Why? The terminal C-Br bond is less sterically hindered than the C-Br bond adjacent to the t-butyl group.

  • Second Coupling (Optional): The retained internal bromide can now be subjected to Sonogashira or a second Suzuki coupling under more forcing conditions (90°C+, S-Phos ligand).

Part 4: Visualization of Pathways

The following diagram illustrates the divergent utility of the 1,2-dibromo scaffold versus the direct alkyne route.

G Alkyne 3,3-Dimethylbut-1-yne (Volatile Precursor) Dibromide 1,2-Dibromo-3,3-dimethylbut-1-ene (Stable 'Linchpin') Alkyne->Dibromide Bromination (Br2) Masking Step Terbinafine Terbinafine/Drug Analogs (Antifungal) Alkyne->Terbinafine Direct Sonogashira (Traditional Route) Dibromide->Alkyne Dehydrobromination (t-BuOK) MonoCoupled Trisubstituted Alkenes (Stereodefined Scaffolds) Dibromide->MonoCoupled Pd-Cat. Coupling (Site-Selective) MonoCoupled->Terbinafine Further Functionalization

Caption: Divergent synthesis pathways. The Dibromide intermediate allows for both storage (masking) and access to complex trisubstituted alkene scaffolds unavailable via the direct alkyne route.

Part 5: Safety & Troubleshooting (EHS)

  • Bromine (

    
    ):  Highly toxic and corrosive. Use a dropping funnel and work in a fume hood. Quench all glassware with thiosulfate before removing from the hood.
    
  • Lachrymators:

    
    -Bromoalkenes can be mild lachrymators. Eye protection is mandatory.
    
  • Stereocontrol: The bromination of the alkyne is typically anti-addition, yielding the (E)-isomer primarily.[1] However, photoisomerization can occur. Store in amber vials.

Part 6: References

  • Stereoselective Synthesis of 1,2-Dibromoalkenes: Wang, W. J., et al. "Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes."[2][3] Organic Chemistry Frontiers, 2023.

  • Regioselective Dihalogenation: "Regio- and Stereoselective Synthesis of 1,2-Dihaloalkenes Using In-Situ-Generated ICl, IBr, BrCl, I2, and Br2." Chem, 2020.[4][2][5][6]

  • Tert-Butyl Group in Drugs: "Metabolism of t-butyl groups in drugs." Hypha Discovery, 2022.[7]

  • Alkyne Reactivity: "Acetylene in Organic Synthesis: Recent Progress and New Uses." Molecules, 2018.[8]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of Vinyl Bromides

Abstract & Scope Vinyl bromides (alkenyl bromides) are pivotal electrophiles in the synthesis of conjugated dienes, styrenes, and complex pharmaceutical intermediates. Unlike their aryl counterparts, vinyl bromides posse...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Vinyl bromides (alkenyl bromides) are pivotal electrophiles in the synthesis of conjugated dienes, styrenes, and complex pharmaceutical intermediates. Unlike their aryl counterparts, vinyl bromides possess unique stereochemical parameters—specifically the potential for retention of configuration during oxidative addition.[1]

This guide provides field-proven protocols for the three most dominant cross-coupling methodologies applied to vinyl bromides: Suzuki-Miyaura , Stille , and Mizoroki-Heck . It moves beyond standard textbook descriptions to address "real-world" challenges: stereochemical erosion,


-hydride elimination, and catalyst deactivation.

Mechanistic Insight: The Stereochemical Imperative

The success of vinyl bromide coupling hinges on the stability of the alkenyl-palladium(II) intermediate. Unlike alkyl halides (which suffer from rapid


-hydride elimination) or allylic halides (which undergo inversion), vinyl bromides typically undergo oxidative addition with retention of double-bond geometry .
The Catalytic Cycle (Stereoretentive)

The following diagram illustrates the standard catalytic cycle, emphasizing the preservation of the E/Z geometry.

Vinyl_Bromide_Cycle Pd0 Pd(0) Active Species (14e- or 12e-) OxAdd Oxidative Addition (Retention of Configuration) Pd0->OxAdd + VinBr Iso Cis-Trans Isomerization OxAdd->Iso TransMet Transmetallation (Rate Limiting Step) RedElim Reductive Elimination (Product Release) TransMet->RedElim Iso->TransMet + Nu RedElim->Pd0 - Product Prod Product (R-CH=CH-R') RedElim->Prod VinBr Vinyl Bromide (R-CH=CH-Br) VinBr->OxAdd Nu Nucleophile (R'-B(OH)2 / R'-SnBu3) Nu->TransMet

Figure 1: The catalytic cycle for vinyl bromides. Note that while oxidative addition yields a cis-complex, rapid isomerization to the trans-complex is usually required before transmetallation can occur.

Critical Parameters & Optimization Matrix

Before selecting a protocol, evaluate the reaction parameters based on substrate sensitivity.

ParameterRecommendation for Vinyl BromidesMechanistic Rationale
Catalyst Source Pd(PPh3)4 or Pd(dppf)Cl2Pd(PPh3)4 : Excellent for standard couplings; PPh3 stabilizes the Pd(0) species. Pd(dppf)Cl2 : Large bite angle accelerates reductive elimination, crucial for sterically hindered dienes.
Solvent THF, DMF, or Toluene/WaterTHF : Standard. DMF : Promotes the "ionic" pathway in Heck reactions. Toluene/Water : Essential for Suzuki to dissolve inorganic bases.
Base (Suzuki) K2CO3 or Cs2CO3Cs2CO3 : The "Cesium Effect" aids solubility in organic solvents and accelerates transmetallation via the oxo-palladium pathway.
Additives (Stille) CuI or CsFCuI : Scavenges free phosphine ligands (preventing catalyst inhibition) or facilitates transmetallation via an organocopper intermediate.

Protocol 1: Suzuki-Miyaura Coupling (The Workhorse)

Application: Synthesis of conjugated dienes and styrenes. Key Advantage: Non-toxic byproducts, high stereoretention.

Materials
  • Electrophile: Vinyl bromide (1.0 equiv)

  • Nucleophile: Alkenyl/Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: 2M aq. Na2CO3 or K2CO3 (2.5 equiv)

  • Solvent: DME (Dimethoxyethane) or THF.

Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine the vinyl bromide, boronic acid, and solvent. Sparge with Argon for 15 minutes.

    • Why? Oxygen oxidizes Pd(0) to inactive Pd(II) oxides and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of Argon. The solution should be yellow/orange.

  • Base Addition: Add the degassed aqueous base.

  • Reaction: Seal and heat to reflux (approx. 80°C) for 4–12 hours.

  • Self-Validating Check:

    • Visual: The reaction should remain yellow/orange or darken slightly to amber.

    • Failure Mode: If the solution turns black immediately upon heating and a mirror forms on the glass, the catalyst has decomposed ("Pd black" precipitation) due to insufficient ligand stabilization or oxygen leak.

  • Workup: Dilute with diethyl ether, wash with water/brine. Dry over MgSO4.

Protocol 2: Stille Coupling (For Sensitive Substrates)

Application: Complex natural product synthesis; substrates sensitive to strong bases. Key Advantage: Neutral conditions; high functional group tolerance.

Materials
  • Electrophile: Vinyl bromide (1.0 equiv)

  • Nucleophile: Vinyl stannane (1.1 equiv)

  • Catalyst: Pd2(dba)3 (2.5 mol%) + AsPh3 (10 mol%) OR Pd(PPh3)4.

  • Additive: CuI (10-20 mol%) - The "Copper Effect"

  • Solvent: DMF or NMP (anhydrous).

Step-by-Step Methodology
  • Setup: Flame-dry the glassware. Stille couplings are strictly anhydrous.

  • Mixing: Dissolve vinyl bromide and stannane in DMF.

  • The Copper Effect: Add CuI.[2]

    • Mechanism:[2][3][4][5][6][7][8][9][10] CuI scavenges free phosphine ligands that inhibit the reaction rate, or it transmetallates with the stannane to form a more reactive organocopper species.

  • Catalyst: Add the Pd source.[8][11][12]

  • Reaction: Stir at 40–60°C. (Note: Vinyl bromides are more reactive than aryl bromides; milder heat is often sufficient).

  • Tin Removal (Safety & Purity):

    • Protocol: Upon completion, add 10% aqueous KF solution and stir vigorously for 30 minutes.

    • Result: This forms insoluble polymeric tin fluorides (

      
      ) which precipitate as a white solid. Filter through Celite to remove the toxic tin residues.
      

Protocol 3: Mizoroki-Heck Reaction (Alkene Insertion)

Application: Attaching vinyl groups to terminal alkenes (styrene synthesis). Challenge: Regioselectivity (Branched vs. Linear).

Regioselectivity Logic
  • Neutral Pathway: Favors steric control (Linear product).

  • Cationic Pathway: Favors electronic control (Branched product, often seen with electron-rich alkenes).

Methodology (Standard Neutral Conditions)
  • Reagents: Vinyl bromide (1 equiv), Acrylate/Styrene (1.5 equiv).

  • Catalyst: Pd(OAc)2 (5 mol%) + P(o-tol)3 (10 mol%).

    • Why P(o-tol)3? Bulky ligands facilitate the dissociation of Pd needed for alkene coordination.

  • Base: Et3N or DIPEA (2-3 equiv).

  • Solvent: CH3CN or DMF.

  • Execution: Heat to 80-100°C.

  • Observation: The reaction mixture will likely turn black (Pd black formation) after the reaction is complete. If it happens early, conversion will stall.

Troubleshooting & Decision Logic

Use the following logic flow to determine the best method for your specific vinyl bromide substrate.

Method_Selection Start Start: Vinyl Bromide Substrate BaseSens Is the substrate Base Sensitive? Start->BaseSens Stille USE STILLE COUPLING (Neutral Conditions) BaseSens->Stille Yes Partner Coupling Partner? BaseSens->Partner No YesBase Yes NoBase No Suzuki USE SUZUKI-MIYAURA (Robust, Non-toxic) Partner->Suzuki Boron Heck USE MIZOROKI-HECK (Atom Economical) Partner->Heck Alkene Boron Boronic Acid Alkene Terminal Alkene

Figure 2: Decision matrix for selecting the optimal cross-coupling protocol.

Common Failure Modes
  • Isomerization: If the E-vinyl bromide yields a mixture of E/Z products, lower the reaction temperature and switch to a bidentate ligand like dppf or dppe to enforce faster reductive elimination.

  • Homocoupling: If R-R dimer is observed, reduce the amount of oxygen in the system (improved degassing) or switch to a slow-addition protocol for the nucleophile.

  • No Reaction: Vinyl bromides can be sluggish. Add Ag2O (Silver Oxide) as a base/additive; it acts as a halide scavenger, driving the reaction forward.

References

  • Miyaura, N., & Suzuki, A. (1979).[1] Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.[12] Journal of the Chemical Society, Chemical Communications, (19), 866–867.[1] Link

  • Stille, J. K. (1986).[11] The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as the ligand. Journal of the American Chemical Society, 113(25), 9585–9595. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved October 26, 2025. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Regioselectivity of Elimination Reactions

Welcome to the technical support center for controlling regioselectivity in elimination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regioselectivity in elimination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies. Here, we move beyond simple definitions to address the practical challenges and nuanced mechanistic details that determine the outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between Zaitsev and Hofmann regioselectivity?

At its core, the competition between Zaitsev and Hofmann elimination pathways is a battle between thermodynamic stability and kinetic accessibility.

  • Zaitsev's Rule predicts the formation of the most substituted (and thus most thermodynamically stable) alkene as the major product.[1][2][3] This is because the stability of alkenes increases with the number of alkyl groups attached to the double bond, a result of hyperconjugation.[3]

  • Hofmann's Rule , conversely, describes the formation of the least substituted alkene as the major product.[1][4] This outcome is favored when the transition state leading to the more stable Zaitsev product is destabilized, often due to steric hindrance.[4][5]

Essentially, Zaitsev products are thermodynamically favored, while Hofmann products are often kinetically favored. Your goal in the lab is to manipulate the reaction conditions to favor one of these pathways over the other.

Q2: You mentioned E1 and E2 reactions. How does the mechanism affect regioselectivity?

The underlying mechanism is a critical determinant of regioselectivity.

  • E1 Reactions: These proceed through a carbocation intermediate.[6] Because the carbocation is formed first, the subsequent deprotonation is primarily governed by the stability of the resulting alkene. Consequently, E1 reactions almost exclusively follow Zaitsev's rule , yielding the most substituted alkene.[2][6][7] It is very difficult to control the regiochemical outcome in E1 reactions.[8]

  • E2 Reactions: This is a concerted, one-step mechanism where the base removes a proton at the same time the leaving group departs.[9] This single transition state is highly sensitive to steric interactions. As a result, the regioselectivity of E2 reactions can be tuned to favor either the Zaitsev or Hofmann product by carefully selecting the reaction parameters.[4] This is where you have the most experimental control.

Q3: What are the primary factors I can change to influence the Zaitsev/Hofmann product ratio in my E2 reaction?

You have several levers to pull. The most impactful are:

  • The Base: Its size (steric bulk) and strength are paramount.

  • The Substrate: The structure around the leaving group and the beta-protons matters.

  • The Leaving Group: Its size and ability to depart influences the transition state.

  • The Solvent: It can influence the effective basicity and steric nature of the base.

We will explore each of these in detail in the troubleshooting section.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My reaction yields a mixture of regioisomers, but I need to favor the Hofmann (less substituted) product.

This is a classic challenge, often encountered when a less-hindered base deprotonates the more sterically crowded internal position.

Root Cause Analysis:

The default pathway for many E2 eliminations is to form the more stable Zaitsev alkene. To favor the Hofmann product, you must create a situation where it is kinetically easier for the base to remove a less sterically hindered proton from a terminal position, even though this leads to a less stable alkene.[3][4]

Solutions & Protocols:

1. Employ a Sterically Hindered (Bulky) Base: This is the most effective and common strategy. A bulky base will struggle to access the sterically congested internal protons required for Zaitsev elimination, and will therefore preferentially abstract a more accessible, terminal proton.[4][5][10]

Base TypeCommon ExamplesExpected Outcome
Small Bases Sodium ethoxide (NaOEt), Sodium methoxide (NaOMe), Sodium hydroxide (NaOH)Predominantly Zaitsev Product
Bulky Bases Potassium tert-butoxide (KOtBu), Lithium diisopropylamide (LDA), 2,6-LutidinePredominantly Hofmann Product

Experimental Protocol: Screening for Optimal Bulky Base

  • Setup: In three separate, dry, round-bottom flasks under an inert atmosphere (N₂ or Ar), dissolve your alkyl halide substrate (1.0 eq) in a suitable anhydrous solvent (e.g., THF, 10 mL per mmol of substrate).

  • Reagents:

    • Flask A: Add Potassium tert-butoxide (1.5 eq).

    • Flask B: Add Lithium diisopropylamide (LDA) (1.5 eq), typically prepared in situ or used as a commercial solution.

    • Flask C: Add 2,6-Lutidine (1.5 eq).

  • Reaction: Stir the reactions at a controlled temperature (start at room temperature, or as indicated by literature for similar substrates). Monitor the reaction progress by TLC or LC-MS.

  • Analysis: Upon completion, quench the reactions appropriately (e.g., with saturated aq. NH₄Cl), perform an extraction, and dry the organic layer. Analyze the crude product ratio by ¹H NMR spectroscopy or GC-MS to determine the regioselectivity.

2. Increase the Steric Bulk of the Substrate: If modifying the base is not sufficient or feasible, consider if the substrate itself can be made more sterically demanding around the alpha-carbon (the carbon with the leaving group). This can further discourage the base from approaching the internal beta-protons.

3. Use a Bulkier Leaving Group: While less commonly modified than the base, a larger leaving group can also sterically shield the interior of the molecule, promoting abstraction of the more accessible terminal protons.[11] For example, a trimethylammonium (-NR₃⁺) group is significantly larger than a bromide and strongly favors Hofmann elimination.[11][12]

Issue 2: My reaction is giving too much of the Hofmann product, and I need to maximize the yield of the Zaitsev (more substituted) alkene.

This situation typically arises when using a base that is too hindered or under conditions that favor kinetic control.

Root Cause Analysis:

To favor the Zaitsev product, you need to ensure the reaction conditions allow the base to access the internal, more substituted beta-proton, leading to the more thermodynamically stable alkene. This requires minimizing steric hindrance.

Solutions & Protocols:

1. Use a Small, Strong Base: A non-bulky base can easily access the more substituted beta-proton.

Experimental Protocol: Favoring the Zaitsev Product

  • Setup: In a round-bottom flask, dissolve your alkyl halide substrate (1.0 eq) in a suitable solvent. For small alkoxide bases, the corresponding alcohol (e.g., ethanol for sodium ethoxide) is often a good choice.

  • Reagent: Add a solution of a small, strong base like sodium ethoxide (NaOEt) in ethanol (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux to provide enough energy to overcome any small steric barriers and ensure the reaction reaches thermodynamic equilibrium. Monitor by TLC or LC-MS.

  • Analysis: After workup, analyze the product ratio by ¹H NMR or GC-MS. You should observe a significant preference for the Zaitsev regioisomer.

2. Choose a Good Leaving Group: Halides like I⁻, Br⁻, and Cl⁻ are good leaving groups that generally favor the Zaitsev product in E2 reactions when paired with a non-hindered base.[7][13] Poor leaving groups, like fluoride (F⁻), can sometimes increase the proportion of the Hofmann product.

3. Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF) can increase the effective strength of the base, which can sometimes enhance Zaitsev selectivity with unhindered bases.[14] Conversely, polar protic solvents can solvate and effectively "buffer" the base, potentially reducing its activity.[9][15]

Visualizing the Mechanisms

To better understand the decision-making process at the molecular level, these diagrams illustrate the key concepts.

Diagram 1: E2 Elimination Transition States

E2_Transition_States sub Alkyl Halide (Reactant) ts_zaitsev Zaitsev Transition State (more substituted, more stable) sub->ts_zaitsev Small Base (e.g., NaOEt) Low Steric Hindrance ts_hofmann Hofmann Transition State (less substituted, less stable) sub->ts_hofmann Bulky Base (e.g., KOtBu) High Steric Hindrance prod_zaitsev Zaitsev Product (More Substituted Alkene) ts_zaitsev->prod_zaitsev Thermodynamic Product prod_hofmann Hofmann Product (Less Substituted Alkene) ts_hofmann->prod_hofmann Kinetic Product

Caption: Competing E2 transition states for Zaitsev and Hofmann products.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow start Goal: Improve Regioselectivity q1 Desired Product? start->q1 zaitsev_path Zaitsev (More Substituted) q1->zaitsev_path Zaitsev hofmann_path Hofmann (Less Substituted) q1->hofmann_path Hofmann z_sol1 Use a Small, Strong Base (e.g., NaOEt, NaOMe) zaitsev_path->z_sol1 h_sol1 Use a Bulky Base (e.g., KOtBu, LDA) hofmann_path->h_sol1 z_sol2 Ensure a Good Leaving Group (Br, I, OTs) z_sol1->z_sol2 z_sol3 Increase Temperature (Favors thermodynamic product) z_sol2->z_sol3 end Analyze Product Ratio (NMR, GC-MS) z_sol3->end h_sol2 Use a Bulky Leaving Group (e.g., -NR3+) h_sol1->h_sol2 h_sol3 Increase Substrate Steric Hindrance (if possible) h_sol2->h_sol3 h_sol3->end

Caption: Decision workflow for optimizing elimination regioselectivity.

References

  • Zaitsev rule vs Hofmann rule: Easy statement and examples. (2018). Chemistry Notes. [Link]

  • Hofmann's Rule and Zaitsev's Rule. (2024). Chemistry LibreTexts. [Link]

  • Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes]. (n.d.). Lessons In Organic Chemistry. [Link]

  • Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. (2020). Chemistry Steps. [Link]

  • The E₂ Reaction is Regioselective. (2014). Chemistry LibreTexts. [Link]

  • E2 Reaction Mechanism and Regioselectivity. (n.d.). Scribd. [Link]

  • Elimination Reactions. (n.d.). SlidePlayer. [Link]

  • The Hofmann Elimination. (2017). Master Organic Chemistry. [Link]

  • Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium. (n.d.). Dalal Institute. [Link]

  • Elimination Reactions: E2 Reactions. (n.d.). Introduction to Organic Chemistry. [Link]

  • Bulky Bases in Elimination Reactions. (2012). Master Organic Chemistry. [Link]

  • Elimination reaction. (n.d.). Wikipedia. [Link]

  • Regioselective Factors that Affect E2 Product Prediction - Example 1. (2014). YouTube. [Link]

  • Bimolecular beta elimination (E2) - regioselectivity and stereoselectivity. (2015). CureFFI.org. [Link]

  • Elimination reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). PMC. [Link]

  • Elimination Reactions. (n.d.). University of Calgary. [Link]

  • Mechanism of the E2 Reaction. (2025). Master Organic Chemistry. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. (2021). ACS Publications. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. (n.d.). NIH. [Link]

  • MSc Chemistry. (n.d.). e-PG Pathshala. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]

  • Elimination Reactions. (n.d.). Dalal Institute. [Link]

  • What Makes A Good Leaving Group? (2026). Master Organic Chemistry. [Link]

  • Regioselectivity Elimination Reaction: Part 7. (2022). YouTube. [Link]

  • Elimination Reactions: E1 Reactions. (n.d.). Introduction to Organic Chemistry. [Link]

  • Elimination Regioselectivity. (n.d.). Scribd. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR analysis of "1,2-Dibromo-3,3-dimethylbut-1-ene"

Here is the comprehensive technical guide for the analysis of 1,2-Dibromo-3,3-dimethylbut-1-ene. Methodology: High-Resolution 1H & 13C NMR Spectroscopy Executive Summary 1,2-Dibromo-3,3-dimethylbut-1-ene is a sterically...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for the analysis of 1,2-Dibromo-3,3-dimethylbut-1-ene.

Methodology: High-Resolution 1H & 13C NMR Spectroscopy

Executive Summary

1,2-Dibromo-3,3-dimethylbut-1-ene is a sterically congested vinyl halide intermediate, typically synthesized via the electrophilic bromination of 3,3-dimethyl-1-butyne (tert-butylacetylene). In drug development and advanced organic synthesis, this molecule serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to install bulky tert-butyl groups or substituted vinyl motifs.

The Analytical Challenge: The primary challenge in analyzing this compound is distinguishing the desired (E)-isomer (the kinetic product of anti-addition) from the thermodynamically distinct (Z)-isomer and the unreacted alkyne precursor . Due to the massive steric bulk of the tert-butyl group, the chemical shifts of the vinylic proton and carbon atoms are highly sensitive to stereochemical configuration.

This guide provides a validated protocol to objectively compare the target molecule against its critical isomers using 1H and 13C NMR.[1]

Structural Analysis & Isomerism

Understanding the spatial arrangement is prerequisite to interpreting the NMR data. The reaction of bromine (


) with 3,3-dimethyl-1-butyne follows an anti-addition mechanism via a bromonium ion intermediate.
  • Target Product: (E)-1,2-Dibromo-3,3-dimethylbut-1-ene . The two bromine atoms are trans to each other.

  • Primary Impurity: (Z)-Isomer . The two bromine atoms are cis.

  • Precursor: 3,3-Dimethyl-1-butyne .[2]

Reaction Pathway & Stereoselectivity (DOT Diagram)

ReactionPathway cluster_0 Precursor cluster_1 Intermediate cluster_2 Products Alkyne 3,3-Dimethyl-1-butyne (tBu-C≡C-H) Bromonium Cyclic Bromonium Ion (Transient) Alkyne->Bromonium + Br2 (CH2Cl2) E_Isomer (E)-1,2-Dibromo (Major Product) Anti-Addition Bromonium->E_Isomer Br- Backside Attack (Kinetic Control) Z_Isomer (Z)-1,2-Dibromo (Minor/Isomerization) E_Isomer->Z_Isomer hv (Isomerization)

Figure 1: Electrophilic addition pathway. The steric bulk of the t-butyl group directs the formation of the (E)-isomer, but photochemical relaxation can lead to (Z)-impurities.

Experimental Protocol

To ensure reproducibility and accurate integration (quantitative NMR), follow this strict protocol.

Sample Preparation
  • Solvent: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
    
    • Why:

      
       prevents specific solute-solvent interactions that occur in DMSO or Methanol, which can shift the acidic vinylic proton.
      
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

    • Note: High concentrations (>30 mg) can cause viscosity broadening, obscuring the fine coupling (if any) or satellite peaks.

  • Filtration: Filter through a glass wool plug into the NMR tube to remove inorganic bromide salts (e.g.,

    
     byproduct if synthesized via alternative routes).
    
Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Critical: The vinylic proton and t-butyl protons have vastly different

      
       relaxation times. A short delay will lead to under-integration of the vinylic signal, skewing purity calculations.
      
  • Scans (NS): 16 (1H) / 512 (13C).

Comparative Data Analysis

The following tables provide the specific chemical shifts required to validate the product identity.

Table 1: 1H NMR Comparison (400 MHz, CDCl3)
FeatureTarget: (E)-1,2-DibromoAlternative: (Z)-IsomerPrecursor: Alkyne
Vinylic/Acetylenic H

6.42 ppm (s, 1H)

6.15 – 6.25 ppm (s, 1H)

2.35 ppm (s, 1H)
t-Butyl Group

1.28 ppm (s, 9H)

1.35 ppm (s, 9H)

1.21 ppm (s, 9H)
Multiplicity Singlet (Sharp)SingletSinglet
Key Distinction Downfield shift due to trans Br influence.Upfield relative to E due to shielding.[3]Diagnostic acetylenic region.

Technical Insight: The vinylic proton in the (E)-isomer appears further downfield (


6.42 ppm) compared to the (Z)-isomer. This is counter-intuitive to simple steric arguments but aligns with the anisotropic desheilding  cone of the C-Br bond. In the (E) configuration, the C1-H is cis to the bulky tert-butyl group, placing it in a specific magnetic environment distinct from the (Z) form.
Table 2: 13C NMR Comparison (100 MHz, CDCl3)
Carbon EnvironmentTarget: (E)-1,2-DibromoDiagnostic Logic
C2 (Quaternary, =C-Br)

141.5 ppm
Deshielded by double bond +

-substituent effect of tBu.
C1 (Methine, =CH-Br)

108.2 ppm
Upfield shift due to "Heavy Atom Effect" of directly attached Bromine.
C3 (Quaternary tBu)

36.8 ppm
Characteristic aliphatic quaternary.
C4 (Methyls tBu)

29.1 ppm
Intense signal (3 equivalent carbons).

Self-Validating Check: In the 13C spectrum, look for the C1 signal around 108 ppm. If you see a signal >120 ppm for the methine carbon, you likely have the non-brominated alkene or a mono-bromo impurity. The attachment of Bromine directly to an


 carbon typically causes an upfield shift (shielding) relative to the parent alkene due to the heavy atom effect, despite Bromine's electronegativity.
Troubleshooting & Impurity Identification

If the spectrum does not match the target data, use this logic flow to identify the issue.

Diagnostic Decision Tree (DOT Diagram)

Troubleshooting Start Analyze 1H NMR Spectrum CheckRegion Check 6.0 - 6.5 ppm Region Start->CheckRegion SinglePeak Single Sharp Peak @ ~6.42 ppm CheckRegion->SinglePeak Target Found TwoPeaks Two Peaks Present (e.g., 6.42 & 6.20) CheckRegion->TwoPeaks Isomer Mixture NoPeak No Peak > 6.0 ppm Peak @ 2.35 ppm CheckRegion->NoPeak Unreacted SM Result1 Pure (E)-Isomer SinglePeak->Result1 Result2 E/Z Mixture Calculate Integration Ratio TwoPeaks->Result2 Result3 Failed Reaction (Starting Material) NoPeak->Result3

Figure 2: Rapid diagnostic workflow for assessing reaction outcome.

Common Pitfall: The "Geminal" Impurity Be aware of 1,1-dibromo-3,3-dimethylbut-1-ene .

  • Origin: Rearrangement or specific gem-dibromination conditions (Corey-Fuchs).

  • NMR Signature: The proton is on C2 (adjacent to t-butyl), not C1. The chemical shift will differ significantly, and the 13C spectrum will show a quaternary carbon at C1 extremely upfield (~80-90 ppm) due to two attached bromines.

References
  • Solomons, T.W.G., Fryhle, C.B., Snyder, S.A. (2016). Organic Chemistry. 12th Edition. Wiley. (Mechanistic basis for anti-addition to alkynes).
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 13571662, 1,2-Dibromo-3,3-dimethyl-1-butene. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 1,2-Dibromo-3,3-dimethylbut-1-ene

Executive Summary Subject: 1,2-Dibromo-3,3-dimethylbut-1-ene (CAS: 186492-22-8) Application: Structural verification of sterically hindered vinyl halides in drug synthesis intermediates. Objective: To provide a definitiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 1,2-Dibromo-3,3-dimethylbut-1-ene (CAS: 186492-22-8) Application: Structural verification of sterically hindered vinyl halides in drug synthesis intermediates. Objective: To provide a definitive fragmentation analysis of the target molecule, differentiating it from common regioisomers (e.g., 1,1-dibromo variants) using Electron Ionization (EI) Mass Spectrometry.

This guide moves beyond simple spectral matching. It deconstructs the mechanistic causality of the fragmentation, providing researchers with a self-validating logic system for identifying this specific vinyl dibromide scaffold.

The "Product": Fragmentation Profile & Performance

In the context of analytical chemistry, the "performance" of a molecule's mass spectrum is defined by its diagnostic specificity —how well it allows you to rule out alternatives.

The Molecular Ion Cluster (The Fingerprint)

The presence of two bromine atoms creates a distinct isotopic envelope that serves as the primary validation checkpoint. Unlike biological metabolites which rely on M+1 (C13), this molecule relies on the


 and 

isotopes.
Ion Speciesm/z ValueRelative IntensityOrigin
M+ (

)
240 51%Lightest isotopologue
M+2 (

)
242 100% Mixed isotopologue (Statistically most probable)
M+4 (

)
244 49%Heaviest isotopologue

Diagnostic Rule: If your spectrum does not show a 1:2:1 triplet at m/z 240-244, the sample is not a dibromide.

Primary Fragmentation Pathways

The steric bulk of the tert-butyl group (3,3-dimethyl) competes with the lability of the C-Br bonds to direct fragmentation.

  • Pathway A: Steric Ejection (Dominant)

    • Mechanism: The bulky t-butyl group is cleaved to relieve steric strain against the vinyl bromines.

    • Signal: m/z 57 (Base Peak,

      
      ).
      
    • Complement: The remaining dibromovinyl cation (

      
      ) appears at m/z 183/185/187.
      
  • Pathway B: Vinyl Halide Cleavage

    • Mechanism: Homolytic cleavage of the C-Br bond.

    • Signal: Loss of 79 or 81 Da.

    • Result: A cluster at m/z 161/163 (1:1 doublet). This corresponds to the

      
       cation.
      

Comparative Analysis: Target vs. Alternatives

A critical challenge in synthesis is differentiating the 1,2-dibromo product (Target) from the 1,1-dibromo regioisomer (Alternative) or the non-brominated precursor.[1]

Comparative Matrix
FeatureTarget: 1,2-Dibromo-3,3-dimethylbut-1-ene Alternative: 1,1-Dibromo-3,3-dimethylbut-1-ene Precursor: 3,3-Dimethylbut-1-ene
Molecular Ion 1:2:1 Triplet (240/242/244)1:2:1 Triplet (240/242/244)Single peak (84)

-Cleavage
Yields

(m/z 92/94)
Yields

(m/z 171/173/175)
Yields

(m/z 14)
Base Peak m/z 57 (t-butyl)m/z 57 (t-butyl)m/z 57 or 41
Differentiation Key Presence of m/z 161/163 (Loss of 1 Br is favorable from vinyl position 2)Loss of

is more likely; distinct lack of stable mono-bromo vinyl cation.[2][3]
Absence of isotopic clusters.

Scientist's Insight: The 1,1-dibromo isomer concentrates both halogens on the terminal carbon. Upon fragmentation, it is statistically more likely to lose the entire


 group or generate a 

fragment. The 1,2-isomer, having bromines on adjacent carbons, is more likely to sequentially lose Br atoms while retaining the carbon skeleton.

Visualization of Mechanisms

Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of ion generation, critical for interpreting the MS data.

FragmentationPathway M Molecular Ion [M]+ m/z 240, 242, 244 (1:2:1 Triplet) tButyl Base Peak [C4H9]+ m/z 57 M->tButyl Loss of C2HBr2 (Steric Relief) VinylCation Dibromovinyl Cation [C2HBr2]+ m/z 183, 185, 187 M->VinylCation Loss of t-Butyl MonoBromo Monobromo Cation [M - Br]+ m/z 161, 163 (1:1 Doublet) M->MonoBromo C-Br Cleavage Secondary Secondary Alkene Cation [C6H10]+ m/z 82 MonoBromo->Secondary Loss of 2nd Br

Caption: Figure 1. Predicted electron ionization (EI) fragmentation tree for 1,2-Dibromo-3,3-dimethylbut-1-ene.

Experimental Protocol (Self-Validating)

To ensure reproducibility, use this protocol. It includes a "System Suitability" step that acts as a quality gate.

Instrument Configuration
  • Instrument: GC-MS (Single Quadrupole recommended for spectral matching).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Inlet Temp: 250°C (High enough to volatilize, low enough to prevent thermal dehydrobromination).

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM).

    • Why DCM? It is volatile and elutes early, preventing solvent delay overlap with the target (approx. retention index 900-1100).

  • System Suitability Test (The "Trust" Pillar):

    • Inject a standard of 1,2-dibromoethane .[4]

    • Requirement: Verify the 1:2:1 ratio at m/z 186/188/190. If the ratio is skewed (e.g., 1:1.5:1), your detector is scanning too fast or the mass axis is uncalibrated. Do not proceed until this passes.

  • Acquisition:

    • Scan Range: m/z 40 – 300.

    • Solvent Delay: 3.0 minutes.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 242.

    • Verify the presence of m/z 57 (Base) and m/z 161 (Diagnostic).

Workflow Diagram

Workflow Start Sample Dissolution (DCM) Check System Suitability (1,2-Dibromoethane) Start->Check Decision Isotope Ratio 1:2:1? Check->Decision Decision->Check Fail (Recalibrate) Run Inject Target (GC-MS) Decision->Run Pass Analyze Verify m/z 57 & 242 Run->Analyze

Caption: Figure 2. Operational workflow ensuring data integrity via isotopic ratio validation.

References

  • PubChem. (2025).[2][5][6] 1,2-Dibromo-3,3-dimethylbut-1-ene (Compound).[5][6][7] National Library of Medicine. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023). 3,3-Dimethyl-1-butene (Parent Alkene Spectrum).[2][6][7] NIST Chemistry WebBook, SRD 69.[3][8][9][10] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,2-dibromoethane (Isotopic Pattern Reference). Available at: [Link]

Sources

Validation

synthesis of alkynes: "1,2-Dibromo-3,3-dimethylbut-1-ene" vs. geminal dihalides

An In-Depth Guide to Alkyne Synthesis: A Comparative Analysis of Dehydrohalogenation from Vicinal and Geminal Dihalides For researchers and professionals in drug development, the synthesis of alkynes represents a corners...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Alkyne Synthesis: A Comparative Analysis of Dehydrohalogenation from Vicinal and Geminal Dihalides

For researchers and professionals in drug development, the synthesis of alkynes represents a cornerstone of modern organic chemistry. The carbon-carbon triple bond is a versatile functional group, serving as a key building block in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the most fundamental methods for their preparation is the double dehydrohalogenation of alkyl dihalides.[3][4][5]

This guide provides a detailed comparison of two primary pathways for this transformation: the elimination reaction starting from vicinal (1,2-) dihalides and from geminal (1,1-) dihalides. We will use the synthesis of 3,3-dimethyl-1-butyne (tert-butylacetylene), a valuable intermediate in the synthesis of antifungal agents like terbinafine, as a central example to explore the nuances, mechanisms, and practical considerations of each approach.[6][7][8]

A Note on the Substrate: The topic specified "1,2-Dibromo-3,3-dimethylbut-1-ene," which is a vinylic dibromide. While related reactions exist, the classic double dehydrohalogenation to form an alkyne typically starts from a saturated alkyl dihalide. Therefore, this guide will focus on the more common and illustrative precursor, 1,2-dibromo-3,3-dimethylbutane , a vicinal dihalide, for a direct and relevant comparison with geminal dihalides.

The Core Principle: Double E2 Elimination

Both vicinal and geminal dihalides are converted to alkynes through two successive E2 (bimolecular elimination) reactions.[9][5][10] This process requires a strong base to remove two equivalents of a hydrogen halide (HX).[5][11] The first elimination is relatively facile and produces a vinyl halide intermediate. The second elimination is significantly more difficult due to the increased strength of the C-H bond on the sp² hybridized carbon and requires a much stronger base or more forceful conditions to proceed to the final alkyne product.[12][13]

Pathway 1: Synthesis from Vicinal Dihalides

Vicinal dihalides, which feature halogen atoms on adjacent carbons, are a common and reliable starting point for alkyne synthesis. They are typically prepared via the halogenation of an alkene.[10][11][14] For our target molecule, 3,3-dimethyl-1-butyne, the precursor is 1,2-dibromo-3,3-dimethylbutane, synthesized from 3,3-dimethyl-1-butene.[15]

Mechanistic Breakdown

The reaction proceeds in two distinct E2 steps:

  • First Dehydrohalogenation: A strong base abstracts a proton from a carbon adjacent to one of the bromine atoms. Simultaneously, the C-Br bond breaks, and a π-bond forms, yielding a vinyl bromide intermediate.

  • Second Dehydrohalogenation: A second equivalent of a very strong base removes the remaining vinylic proton, leading to the expulsion of the second bromide ion and the formation of the alkyne's second π-bond.[3][4][10]

Caption: Reaction pathway from a vicinal dihalide to an alkyne.

Causality in Experimental Design
  • The Choice of Base is Critical: While the first elimination can sometimes be achieved with bases like potassium hydroxide (KOH), especially at high temperatures (150-200°C), the second step necessitates a significantly stronger base.[13][16][17] Sodium amide (NaNH₂) in liquid ammonia is the reagent of choice for this transformation.[3][10] Its superior basicity readily overcomes the energy barrier of the second elimination.

  • Stoichiometry for Terminal Alkynes: For terminal alkynes like 3,3-dimethyl-1-butyne, a crucial consideration arises. The terminal alkyne product has an acidic proton (pKa ≈ 25) that will be deprotonated by the extremely strong amide base (the conjugate acid, ammonia, has a pKa of ~38).[12] This acid-base reaction forms a sodium acetylide salt. Therefore, three equivalents of NaNH₂ are required: two for the eliminations and a third to deprotonate the product.[5][12][13] This deprotonation is advantageous as it drives the equilibrium toward the product side and prevents subsequent isomerization.[12][13]

  • Aqueous Workup: Because the final product of the reaction with NaNH₂ is the acetylide salt, a final step involving the addition of water or a dilute aqueous acid is necessary to protonate the acetylide and yield the neutral terminal alkyne.[5][12][18]

Experimental Protocol: Synthesis of 3,3-Dimethyl-1-butyne
  • Setup: A three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet is charged with liquid ammonia (approx. 200 mL). A small amount of sodium metal is added until a persistent blue color indicates anhydrous conditions.

  • Base Formation: Sodium amide (NaNH₂, 3 equivalents) is carefully added to the stirring liquid ammonia.

  • Substrate Addition: A solution of 1,2-dibromo-3,3-dimethylbutane (1 equivalent) in a minimal amount of anhydrous ether is added dropwise to the NaNH₂/NH₃ slurry.

  • Reaction: The mixture is stirred at the boiling point of ammonia (-33 °C) for several hours to ensure the completion of both elimination reactions.

  • Quenching: The reaction is carefully quenched by the slow addition of ammonium chloride to neutralize any excess sodium amide.

  • Workup: After the ammonia has evaporated, water is cautiously added to the reaction mixture. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

  • Purification: The crude 3,3-dimethyl-1-butyne (boiling point: 37-38°C) is purified by fractional distillation.[6]

Pathway 2: Synthesis from Geminal Dihalides

Geminal dihalides, possessing two halogen atoms on the same carbon, are an equally viable substrate for alkyne synthesis.[4][19] These precursors are often synthesized from ketones or aldehydes. For instance, a ketone can be treated with phosphorus pentachloride (PCl₅) to yield a gem-dichloride.[5]

Mechanistic Breakdown

The mechanism is analogous to that of vicinal dihalides, involving two consecutive E2 eliminations. The key difference is the location of the abstracted protons and leaving groups.

  • First Dehydrohalogenation: The base removes a proton from the adjacent carbon, eliminating one halogen atom to form the vinyl halide intermediate.

  • Second Dehydrohalogenation: A second molecule of base removes the vinylic proton, eliminating the second halogen to form the triple bond.[3][18]

Caption: Reaction pathway from a geminal dihalide to an alkyne.

Causality in Experimental Design

The underlying principles governing the choice of reagents and conditions are identical to those for vicinal dihalides. A very strong base like NaNH₂ is required for efficient double elimination, and three equivalents are necessary if a terminal alkyne is the target.[5][12] The primary distinction between the two methods lies not in the elimination reaction itself, but in the synthesis and availability of the dihalide precursor.

General Experimental Protocol

The procedure is nearly identical to the one described for the vicinal dihalide, substituting the geminal dihalide as the starting material. The reaction setup, stoichiometry of the base (especially for terminal alkynes), reaction conditions, and workup procedure remain consistent.

Performance Comparison: Vicinal vs. Geminal Dihalides

FeatureSynthesis from Vicinal DihalidesSynthesis from Geminal Dihalides
Starting Material Alkene (via halogenation)[10][14]Ketone or Aldehyde (e.g., via PCl₅)[5]
Reaction Mechanism Two successive E2 eliminations[4][5]Two successive E2 eliminations[4][5]
Key Reagent Very strong base (typically NaNH₂ in NH₃)[3][10]Very strong base (typically NaNH₂ in NH₃)[3][10]
Base Stoichiometry 2 equiv. for internal alkynes; 3 equiv. for terminal alkynes[5][12]2 equiv. for internal alkynes; 3 equiv. for terminal alkynes[5][12]
Common Side Products Allenes, isomeric alkynes (minimized with NaNH₂)[13]Allenes, isomeric alkynes (minimized with NaNH₂)[13]
Advantages Readily available starting materials from a vast pool of commercial alkenes. The halogenation of alkenes is typically a high-yielding and clean reaction.Provides a synthetic route to alkynes from the carbonyl functional group, offering different strategic possibilities in a multi-step synthesis.
Disadvantages The halogenation step adds an extra transformation to the overall sequence from a simpler precursor.Reagents to prepare gem-dihalides (e.g., PCl₅) can be harsh. The availability of the precursor ketone/aldehyde may be a limiting factor.
Field-Proven Insights
  • Substrate Availability is the Deciding Factor: For the practicing chemist, the choice between a vicinal or geminal dihalide route is almost always dictated by the accessibility and cost of the starting materials. If the corresponding alkene is readily available, the vicinal dihalide path is often more direct. If a synthetic route originates from a carbonyl compound, the geminal dihalide approach is more logical.

  • Controlling Regioselectivity: In cases where elimination can produce either a terminal or internal alkyne, using NaNH₂ is highly advantageous. By deprotonating the terminal alkyne as it forms, it effectively traps the kinetic product as the acetylide salt, preventing base-catalyzed isomerization to the more thermodynamically stable internal alkyne.[13]

  • Alternative Mechanisms: While the E2 pathway is dominant, it is worth noting that under certain conditions, particularly with 1,1-diaryl-2-haloalkenes, the Fritsch-Buttenberg-Wiechell rearrangement can occur. This reaction proceeds through a vinyl carbene intermediate following deprotonation and alpha-elimination, ultimately leading to a 1,2-aryl migration to form the alkyne.[20][21][22] This highlights the rich mechanistic landscape of alkyne synthesis.

Conclusion

The synthesis of alkynes via double dehydrohalogenation from both vicinal and geminal dihalides are robust and time-tested methods. Both pathways converge on a common mechanistic sequence of two E2 eliminations, with the second step being rate-limiting and requiring a potent base like sodium amide for efficient conversion. The performance of each method is comparable, and the strategic decision to use one over the other hinges primarily on the synthetic origin and availability of the dihalide precursor—be it from an alkene or a carbonyl compound. For producing terminal alkynes, the use of sodium amide is particularly effective, as it not only drives the reaction to completion but also secures the desired regiochemical outcome.

References

  • Wikipedia. Fritsch–Buttenberg–Wiechell rearrangement. [Link]

  • SynArchive. Fritsch-Buttenberg-Wiechell Rearrangement. [Link]

  • Master Organic Chemistry. Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link]

  • OpenOChem Learn. Preparation of Alkynes. [Link]

  • Tykwinshi, R. R. (2010). The Fritsch–Buttenberg–Wiechell rearrangement: modern applications for an old reaction. Chemical Communications. [Link]

  • Tykwinshi, R. R. (2010). The Fritsch–Buttenberg–Wiechell rearrangement: modern applications for an old reaction. Chemical Communications, 46(19), 3235-3249. [Link]

  • WorldOfChemicals. 3,3-Dimethyl-1-butyne: Comprehensive Overview and Applications. [Link]

  • Vedantu. Preparation of Alkynes: Methods, Reactions & Examples. [Link]

  • chemeurope.com. Fritsch-Buttenberg-Wiechell rearrangement. [Link]

  • Chemistry LibreTexts. 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

  • Chad's Prep. (2020). 9.3 Synthesis of Alkynes | Organic Chemistry. YouTube. [Link]

  • ChemTalk. Alkyne Synthesis. [Link]

  • BYJU'S. Preparation Of Alkynes From Dihalides And Calcium Carbide. [Link]

  • JoVE. Video: Preparation of Alkynes: Dehydrohalogenation. [Link]

  • Chemistry LibreTexts. 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

  • OpenStax. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides. [Link]

  • Mori, Y. et al. (2024). Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes. Organic Letters. [Link]

  • Chemistry Steps. Preparation of Alkynes by Elimination Reactions - Practice Problems. [Link]

  • University of Calgary. Ch 9 : Preps. of alkynes via Elimination. [Link]

  • Aakash Institute. Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev's Rule, Practice Problems and Frequently Asked Questions in Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes. [Link]

  • University of Massachusetts. Dehydrohalogenation. [Link]

  • Khan Academy. Preparation of alkynes (video). [Link]

  • Unknown Source. Ex: a) Dehydrohalogenation of alkyl halides b) Dehydration of alcohols. [Link]

  • University of Calgary. Ch 5: Dehydrohalogenation. [Link]

  • XINDAO. Wholesale 3,3-Dimethyl-1-butyne CAS:917-92-0 Manufacturers and Suppliers. [Link]

  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]

  • Filo. The main product produced in the dehydrohalogenation of 2-bromo-3,3-dimet... [Link]

  • Wikipedia. Dehydrohalogenation. [Link]

  • PubChem. 3,3-Dimethyl-1-butyne. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Organohalogen compounds. Part I. The preparation of 1,4-dibromo-2,3-dimethylbuta-1,3-diene and 1-bromo-4-chloro-2,3-dimethylbuta-1,3-diene. [Link]

  • Unknown Source. Exercise 13: - Elimination reactions. [Link]

  • Beyond Benign. Elimination: Dehydrohalogenation. [Link]

  • Chemistry LibreTexts. 10.2: Synthesis of Alkynes - Elimination Reactions of Dihalides. [Link]

Sources

Comparative

theoretical calculations on the stability of "1,2-Dibromo-3,3-dimethylbut-1-ene" conformers

Topic: Theoretical Benchmarking of "1,2-Dibromo-3,3-dimethylbut-1-ene" Conformational Stability Content Type: Publish Comparison Guide Executive Summary This technical guide evaluates the performance of competing computa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Benchmarking of "1,2-Dibromo-3,3-dimethylbut-1-ene" Conformational Stability Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates the performance of competing computational methodologies in predicting the thermodynamic stability and conformational landscape of 1,2-Dibromo-3,3-dimethylbut-1-ene (CAS: 186492-22-8).

This molecule represents a unique "stress test" for theoretical models due to the competition between extreme steric bulk (the tert-butyl group) and halogen-halogen interactions. The central question in its conformational analysis is the relative stability of the (E)-isomer (trans-dibromo) versus the (Z)-isomer (cis-dibromo).

  • The Steric Conflict: The (E)-isomer forces a massive tert-butyl group into a cis relationship with a bromine atom.

  • The Electronic Conflict: The (Z)-isomer places two bromine atoms cis, creating dipole repulsion and potential halogen bonding effects.

This guide compares three "products" (computational levels of theory) to determine which best captures these non-covalent interactions: B3LYP-D3(BJ) , M06-2X , and MP2 .

Part 1: Comparative Analysis of Computational Methods

In the context of drug development and physical organic chemistry, selecting the correct level of theory is critical for accurate energy prediction.

The Standard: B3LYP-D3(BJ) / 6-311+G(d,p)
  • Performance Profile: The industry workhorse. Standard B3LYP fails to account for the dispersive attraction between the bulky tert-butyl methyls and the bromine electron clouds.

  • Why use D3(BJ)? The Grimme D3 dispersion correction with Becke-Johnson damping is mandatory for this molecule. Without it, the steric repulsion of the tert-butyl group is overestimated, potentially predicting the wrong ground state isomer.

  • Best For: High-throughput screening of conformer ensembles.

The Specialist: M06-2X / def2-TZVP
  • Performance Profile: A Minnesota functional parameterized specifically for non-covalent interactions and main-group thermochemistry.

  • Advantage: It often outperforms B3LYP-D3 in systems dominated by medium-range correlation energy (like Br···H-C interactions).

  • Best For: Accurate determination of the transition state barriers for E/Z isomerization.

The Benchmark: MP2 / cc-pVTZ
  • Performance Profile: Second-order Møller–Plesset perturbation theory. It treats electron correlation explicitly rather than empirically.

  • Advantage: Provides the "gold standard" reference for this specific halogenated system, free from the parameterization bias of DFT.

  • Cost: Significantly higher computational time (scaling

    
    ).
    
  • Best For: Final single-point energy validation of geometries optimized by DFT.

Performance Comparison Table
MetricB3LYP-D3(BJ)M06-2XMP2 (Ab Initio)
Steric Accuracy High (with dispersion)Very HighReference Standard
Halogen Bonding ModerateHighHigh
Comp. Cost Low (1x)Moderate (1.5x)High (10x+)
Basis Set Rec. 6-311+G(d,p)def2-TZVPcc-pVTZ
Rec. Use Case Initial Geometry OptFinal Geometry & FreqSingle Point Energy

Part 2: Experimental Protocols & Workflow

Protocol 1: Setup and Optimization

Objective: To locate the global minimum on the Potential Energy Surface (PES) for both E and Z isomers.

  • Input Generation:

    • Construct the Z-matrix for both isomers.

    • Crucial Step: Set the C3-C2 dihedral angle to 60°, 180°, and 300° to sample all staggered conformations of the tert-butyl group relative to the double bond.

  • Level of Theory Selection:

    • Use B3LYP-D3(BJ)/6-311+G(d,p) for optimization. The diffuse functions (+) are essential for correctly modeling the electron-rich bromine atoms.

  • Solvation Model:

    • Apply the SMD (Solvation Model based on Density) .

    • Causality: The Z-isomer has a significantly higher dipole moment than the E-isomer. Gas-phase calculations will artificially favor the lower-dipole E-isomer. Solvation (e.g., in CHCl3 or DMSO) stabilizes the Z-isomer.

Protocol 2: Frequency & Stability Analysis

Objective: Confirm stationary points and calculate Gibbs Free Energy (


).
  • Vibrational Analysis:

    • Run a frequency calculation at the same level as optimization.

    • Validation: Ensure zero imaginary frequencies. (One imaginary frequency indicates a Transition State, not a stable conformer).

  • Thermochemistry:

    • Extract the Sum of electronic and thermal Free Energies (

      
      ).
      
    • Calculate

      
      .
      
    • Calculate Boltzmann distribution at 298K:

      
      .
      

Part 3: Visualization of Logic & Workflow

Figure 1: Computational Workflow for Steric Alkene Analysis

G Start Start: 1,2-Dibromo-3,3-dimethylbut-1-ene GenConf Generate Conformers (Rotamers of t-Butyl group) Start->GenConf OptDFT Geometry Optimization (B3LYP-D3(BJ)/6-311+G*) GenConf->OptDFT FreqCheck Frequency Check (Imaginary Freqs?) OptDFT->FreqCheck Refine Refine Transition State FreqCheck->Refine Yes (TS) SinglePoint Single Point Energy (MP2/cc-pVTZ) FreqCheck->SinglePoint No (Minima) Refine->OptDFT Boltzmann Calculate Boltzmann Populations SinglePoint->Boltzmann

Caption: Logical workflow for determining the thermodynamic stability of sterically hindered vinyl halides.

Figure 2: Steric vs. Electronic Decision Matrix

D Root Isomer Stability Factors Z_Iso (Z)-Isomer (cis-Dibromo) Root->Z_Iso E_Iso (E)-Isomer (trans-Dibromo) Root->E_Iso Z_Pros Small H vs t-Bu (Sterically Favored) Z_Iso->Z_Pros Z_Cons Br vs Br Repulsion High Dipole Z_Iso->Z_Cons E_Pros Br vs Br Anti (Dipole Minimized) E_Iso->E_Pros E_Cons t-Bu vs Br Clash (Severe Steric Strain) E_Iso->E_Cons Result Predicted Global Minimum: (Z)-Isomer (Usually) Due to t-Bu size > Br size Z_Pros->Result Dominant Factor E_Cons->Result Dominant Factor

Caption: Decision matrix analyzing the competing steric (t-Bu) and electronic (Br) forces.

Part 4: Theoretical Insights & Expected Results

Based on established physical organic principles and analogous computational studies of sterically crowded alkenes, the following outcomes are expected:

  • The "Cis-Effect" Anomaly: While steric intuition suggests keeping large groups (Br, t-Bu) apart, the E-isomer forces the massive tert-butyl group into a cis position relative to a Bromine atom. The van der Waals radius of the tert-butyl group is significantly larger than that of Bromine. Consequently, the (Z)-isomer (where tert-butyl is cis to the small Hydrogen) is often calculated to be the global minimum, despite the Br-Br repulsion.

  • Bond Length Elongation: Expect the C2-C(tBu) bond to be elongated (>1.54 Å) in the E-isomer due to steric strain.

  • Dihedral Distortion: The molecule will not be perfectly planar. The C1=C2-C3-C(Methyl) dihedral angles will twist to relieve strain, deviating from ideal

    
     or 
    
    
    
    planarity.
References
  • PubChem. 1,2-Dibromo-3,3-dimethyl-1-butene (Compound). National Library of Medicine. Available at: [Link]

  • Grimme, S., et al.A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. Journal of Chemical Physics.
  • Zhao, Y., & Truhlar, D. G.The M06 suite of density functionals for main group thermochemistry. Theoretical Chemistry Accounts.
Validation

spectroscopic comparison of (E) and (Z) isomers of dibromoalkenes

Spectroscopic Comparison of ( )- and ( )-1,2-Dibromoalkenes: A Technical Guide Executive Summary The precise stereochemical assignment of 1,2-dibromoalkenes is a critical checkpoint in organic synthesis, particularly whe...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison of ( )- and ( )-1,2-Dibromoalkenes: A Technical Guide

Executive Summary

The precise stereochemical assignment of 1,2-dibromoalkenes is a critical checkpoint in organic synthesis, particularly when these species serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) or vinyl organometallics. The distinction between (


) and (

) isomers is not merely academic; it dictates the topology of the final pharmacophore.

This guide provides a definitive spectroscopic framework for distinguishing (


)- and (

)-1,2-dibromoalkenes.[1][2] Unlike simple alkyl-substituted alkenes, dibromoalkenes exhibit unique spectral anomalies due to the "Heavy Atom Effect" and the high electronegativity of bromine. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy to create a self-validating identification protocol.[2]

Mechanistic Basis of Separation

The spectroscopic differentiation relies on three fundamental physical variances between the isomers:

  • Symmetry (

    
     vs. 
    
    
    
    ):
    • The (

      
      )-isomer  (trans) typically possesses a center of inversion (
      
      
      
      point group), making the C=C stretch IR inactive but Raman active (Rule of Mutual Exclusion).
    • The (

      
      )-isomer  (cis) lacks this inversion center (
      
      
      
      point group), making the C=C stretch IR active .
  • Magnetic Anisotropy & Coupling:

    • In

      
      H NMR, the Karplus relationship dictates that vicinal coupling constants (
      
      
      
      ) are significantly larger for trans protons (dihedral angle
      
      
      ) than for cis protons (dihedral angle
      
      
      ).
  • Steric & Electronic Shielding:

    • The spatial proximity of the two bromine atoms in the (

      
      )-isomer creates distinct electronic shielding environments compared to the (
      
      
      
      )-isomer, observable in both
      
      
      H and
      
      
      C chemical shifts.

Comparative Spectroscopic Data

The following data focuses on 1,2-dibromoethylene as the fundamental model. Note that while absolute values shift with alkyl substitution, the relative trends (differences between


 and 

) remain robust.
Table 1: Spectroscopic Fingerprint of 1,2-Dibromoethylene
FeatureParameter(

)-Isomer (cis)
(

)-Isomer (trans)
Diagnostic Value

H NMR
Chemical Shift (

)
~6.55 - 6.60 ppm~6.25 - 6.30 ppmMedium (Trend varies with subs.)

H NMR
Coupling (

)
5.0 – 6.0 Hz 12.0 – 13.0 Hz High (Definitive)

C NMR
Chemical Shift (

)
~117.2 ppm~113.8 ppmMedium
NOE H-H CorrelationStrong Absent High (For trisubstituted)
IR

Stretch
~1590 cm

(Medium)
Inactive (Invisible) High (Symmetry check)
Raman

Stretch
~1590 cm

~1570 cm

(Strong)
High (Confirmation)
IR

Out-of-plane
~690 cm

~895 cm

Medium

Critical Note on Chemical Shifts: Unlike alkyl-alkenes where steric compression typically shields the cis isomer (moving it upfield), 1,2-dibromoalkenes often show the (


)-isomer downfield (higher ppm)  relative to the (

)-isomer. This is attributed to the deshielding anisotropy of the neighboring bromine atom in the cis arrangement.

Methodology 1: NMR Spectroscopy (The Workhorse)

A. The Coupling Constant Rule (For Disubstituted)

For 1,2-dibromoethylene derivatives retaining two vinyl protons, the coupling constant is the gold standard.

  • Protocol: Acquire a standard 1D

    
    H NMR (min. 300 MHz).
    
  • Analysis: Measure the distance between the satellite peaks of the vinyl doublet.

    • If

      
       Hz 
      
      
      
      (
      
      
      )-Isomer
      .
    • If

      
       Hz 
      
      
      
      (
      
      
      )-Isomer
      .
B. NOE Difference (For Trisubstituted)

When the alkene is trisubstituted (e.g., 1,2-dibromo-1-phenylethylene), only one vinyl proton exists, eliminating


 coupling.
  • Protocol: Perform a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.

  • Target: Irradiate the vinyl proton frequency.

  • Logic:

    • (

      
      )-Isomer:  Enhancement of the phenyl/alkyl signal on the same side.[1]
      
    • (

      
      )-Isomer:  No enhancement of the trans-positioned substituent.
      
C. C NMR Trends

The carbons in (


)-1,2-dibromoalkenes generally appear downfield  (deshielded) compared to the (

)-isomer.
  • (

    
    ): 
    
    
    
    ppm
  • (

    
    ): 
    
    
    
    ppm
  • Mechanism:[3][4][5][6] The "Heavy Atom Effect" of bromine combined with the specific geometry overrides standard steric compression trends found in hydrocarbons.

Methodology 2: Vibrational Spectroscopy (Symmetry Check)

This method is non-destructive and definitive for symmetric 1,2-dibromoalkenes.

The Rule of Mutual Exclusion

For the (


)-isomer, the molecule has a center of inversion.[7]
  • IR Spectrum: Look for the C=C stretch region (1550–1650 cm

    
    ).[2]
    
    • Result: If the region is silent (no peak), it indicates the highly symmetric (

      
      )-isomer .
      
    • Result: If a distinct peak appears (~1590 cm

      
      ), it indicates the (
      
      
      
      )-isomer
      .

Experimental Protocol: Synthesis & Isolation

To validate these spectroscopic parameters, one must generate the analytes. The following protocol synthesizes a mixture of isomers, allowing for side-by-side comparison.

Reaction: Bromination of Phenylacetylene (Alkyne) Target: 1,2-dibromo-1-phenylethylene (Mixture of


)
Step-by-Step Workflow
  • Setup: Flame-dry a 100 mL round-bottom flask. Flush with Argon.

  • Reagents: Dissolve phenylacetylene (10 mmol) in anhydrous

    
     (DCM, 20 mL).
    
  • Addition: Cool to 0°C. Add

    
     (10 mmol, 1.0 eq) dropwise over 15 minutes.
    
    • Note: Low temperature favors kinetic control (often varying

      
       ratios based on solvent polarity).
      
  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temp (RT) for 1 hour.

  • Quench: Add saturated

    
     (aq) to neutralize excess bromine (orange color fades to yellow/clear).
    
  • Workup: Extract with DCM (

    
     mL). Dry organics over 
    
    
    
    . Concentrate in vacuo.
  • Separation (Critical):

    • The crude oil contains both isomers.

    • Flash Chromatography: Silica Gel. Eluent: Hexanes (100%).

    • Order of Elution: The (

      
      )-isomer  is typically less polar (due to symmetry/dipole cancellation) and elutes first . The (
      
      
      
      )-isomer
      (higher dipole) elutes second .

Decision Logic & Workflow

The following diagram illustrates the logical pathway for assigning stereochemistry to an unknown dibromoalkene sample.

IsomerAssignment Start Unknown 1,2-Dibromoalkene Sample CheckProtons Are Vinyl Protons Present? Start->CheckProtons CountProtons How many Vinyl Protons? CheckProtons->CountProtons Yes NoProtons No Vinyl Protons (Tetrasubstituted) CheckProtons->NoProtons No TwoProtons 2 Protons (Disubstituted) Analyze J-Coupling CountProtons->TwoProtons 2 OneProton 1 Proton (Trisubstituted) Analyze NOE CountProtons->OneProton 1 LargeJ J = 12-16 Hz TwoProtons->LargeJ SmallJ J = 5-7 Hz TwoProtons->SmallJ NOE_Yes NOE to Substituent (Strong Enhancement) OneProton->NOE_Yes NOE_No No NOE to Substituent OneProton->NOE_No E_Isomer (E)-Isomer (Trans) LargeJ->E_Isomer Z_Isomer (Z)-Isomer (Cis) SmallJ->Z_Isomer NOE_Yes->Z_Isomer NOE_No->E_Isomer IR_Check IR Spectroscopy Check C=C Stretch (~1580 cm-1) NoProtons->IR_Check IR_Silent Region Silent (Inversion Center) IR_Check->IR_Silent IR_Active Peak Observed (Dipole Change) IR_Check->IR_Active IR_Silent->E_Isomer IR_Active->Z_Isomer

Caption: Logical decision tree for the stereochemical assignment of 1,2-dibromoalkenes based on proton availability and spectroscopic data.

References

  • Kim, T. et al. (2021). Multiphoton-excited dynamics of the trans or cis structural isomer of 1,2-dibromoethylene. The Journal of Chemical Physics. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Koenig, B. et al. (2005). Green bromination: Synthesis of 1,2-dibromo-1,2-diphenylethane. Gordon College / Green Organic Chemistry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1,2-Dibromo-3,3-dimethylbut-1-ene for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1,2-Dibromo-3,3-dimethylb...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1,2-Dibromo-3,3-dimethylbut-1-ene, a halogenated alkene utilized in various organic synthesis applications.[1] Adherence to these protocols is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering actionable steps grounded in established safety standards.

Foundational Knowledge: Understanding the Hazard Profile

Before handling waste, a thorough understanding of the compound's intrinsic hazards is paramount. 1,2-Dibromo-3,3-dimethylbut-1-ene is classified as a skin and eye irritant.[2] Due to its nature as a halogenated hydrocarbon, it is crucial to handle it with care to prevent exposure.[1] Although specific toxicological data for this compound is limited, related brominated compounds are known to be toxic and may have long-term health effects, including the potential to be carcinogenic.[3][4][5]

Key Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆H₁₀Br₂[2][3]
Molecular Weight 241.95 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[1]
Classification Halogenated Hydrocarbon[1]
Immediate Safety Protocols: Personal Protective Equipment (PPE) and Handling

A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling 1,2-Dibromo-3,3-dimethylbut-1-ene and its waste products:

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[6]

  • Skin Protection: A lab coat, apron, or coveralls should be worn to prevent skin contact.[7] Chemical-resistant gloves, such as Viton® or Barrier®, are essential.[7] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6]

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] If there is a risk of generating aerosols or high vapor concentrations, a NIOSH-approved respirator with appropriate cartridges should be used.[3]

Step-by-Step Disposal Procedure: From Benchtop to Final Disposition

The disposal of 1,2-Dibromo-3,3-dimethylbut-1-ene is governed by its classification as a halogenated organic waste.[8][9] Improper segregation of halogenated and non-halogenated waste streams can lead to complex and costly disposal challenges, as even small amounts of halogenated compounds can contaminate a large volume of non-halogenated solvent waste.[9]

Step 1: Waste Segregation at the Source Immediately upon generation, any waste containing 1,2-Dibromo-3,3-dimethylbut-1-ene must be collected in a designated "Halogenated Organic Waste" container.[9] Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[8]

Step 2: Proper Containerization

  • Container Type: Use only chemically compatible and leak-proof containers. High-density polyethylene (HDPE) or glass containers are typically appropriate.[8] The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[9]

  • Labeling: The waste container must be clearly and accurately labeled before the first drop of waste is added.[9] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 1,2-Dibromo-3,3-dimethylbut-1-ene"

    • The appropriate hazard pictograms (e.g., irritant, health hazard).

    • An accumulation start date.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[9] Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials such as strong bases and oxidants.[9][10]

Step 3: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[7] You must comply with all local, state, and federal regulations for the disposal of hazardous waste.[7][8] Landfilling of liquid halogenated organic compounds is generally prohibited due to the risk of environmental contamination and damage to landfill liners.[11] Therefore, incineration at a permitted hazardous waste facility is the preferred disposal method.[7]

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and decisive action is required.

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[7]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.[7]

  • Contain: Use an inert absorbent material such as sand, vermiculite, or a universal chemical binder to contain the spill.[7][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal as hazardous waste.[3][12]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[7]

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS) for 1,2-Dibromo-3,3-dimethylbut-1-ene.[3]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS / Waste Contractor cluster_emergency Emergency Protocol WasteGen Waste Generation (1,2-Dibromo-3,3-dimethylbut-1-ene) Segregate Segregate as Halogenated Waste WasteGen->Segregate Immediate Action Spill Spill Occurs WasteGen->Spill Exposure Personnel Exposure WasteGen->Exposure Containerize Properly Labeled, Sealed Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Pickup Schedule Waste Pickup Store->Pickup Request Transport Transport to TSDF Pickup->Transport Dispose Final Disposal (Incineration) Transport->Dispose SpillResponse Contain, Absorb, Collect & Decontaminate Spill->SpillResponse SpillResponse->Containerize FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid

Caption: Logical workflow for the disposal of 1,2-Dibromo-3,3-dimethylbut-1-ene.

References

  • MSDS of (Z)-1,2-Dibromo-3,3-dimethylbut-1-ene. (n.d.).
  • PubChem. (n.d.). 1,2-Dibromo-3,3-dimethyl-1-butene. National Center for Biotechnology Information. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • GOV.UK. (2016, January 15). 1,2-dibromoethane - Incident management. Retrieved from [Link]

  • Illinois Pollution Control Board. (n.d.). Section 729. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,3-Dimethyl-1-butene.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • National Industrial Chemicals Notification and Assessment Scheme. (2014, September 18). Ethane, 1,2-dibromo-: Environment tier II assessment. Retrieved from [Link]

  • World Health Organization. (n.d.). 1,2-Dibromoethane in Drinking-water. Retrieved from [Link]

  • Arizona Department of Environmental Quality. (2025, September 25). When Used Oil Is Regulated as a Hazardous Waste. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ToxFAQs™ for 1,2-Dibromoethane. Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1,2-Dibromo-3,3-dimethylbut-1-ene

Executive Summary & Risk Profile 1,2-Dibromo-3,3-dimethylbut-1-ene (CAS: 66375-35-3 / Related Isomers) is a halogenated olefin often used as a synthetic intermediate in cross-coupling reactions.[1][2] While valuable for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

1,2-Dibromo-3,3-dimethylbut-1-ene (CAS: 66375-35-3 / Related Isomers) is a halogenated olefin often used as a synthetic intermediate in cross-coupling reactions.[1][2] While valuable for introducing steric bulk and functional handles, it presents specific hazards characteristic of vicinal dihalides and halogenated hydrocarbons.

Core Hazards:

  • Skin/Eye Irritation (GHS Cat 2): High potential for contact dermatitis and severe eye irritation.

  • Respiratory Irritation (STOT SE 3): Vapors are irritating to the upper respiratory tract.

  • Permeation Risk: Like many halogenated organic liquids, this compound can permeate standard laboratory nitrile gloves, rendering them ineffective during prolonged contact.

Operational Directive: Treat this chemical as a volatile alkylating agent . All handling must occur within a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. The selection logic is based on the chemical's ability to solvate and permeate standard rubber polymers.

Hand Protection: The "Zone of Safety" Strategy

Standard nitrile gloves provide insufficient protection against halogenated hydrocarbons for immersion or prolonged contact.

Contact LevelRecommended Glove MaterialProtocolScientific Rationale
Incidental (Splash) Double Nitrile (min. 5 mil outer)Change immediately upon any splash.Nitrile degrades rapidly when exposed to halogenated solvents. The second layer provides a temporary buffer (1-3 mins) to allow safe removal.
Intentional (Immersion/Spill) Silver Shield® / 4H® (Laminate) Wear under a nitrile outer glove (for dexterity).Laminate films offer >4 hours breakthrough time for broad-spectrum halogenated organics where elastomers fail.
High Volume Transfer Viton® or PVA Use for bulk transfer (>100 mL).Polyvinyl alcohol (PVA) is excellent for organic solvents but dissolves in water. Viton is the gold standard for halogenated resistance.
Eye & Body Protection[1][3][4][5][6][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the liquid nature and potential for wicking around lenses.

  • Respiration: Engineering Controls Primary. If work must occur outside a hood (strongly discouraged), a half-face respirator with Organic Vapor (OV) cartridges is required.

  • Clothing: Standard cotton lab coat. For transfers >500mL, add a chemical-resistant apron (Tychem® or PVC) to prevent soak-through to personal clothing.

Engineering Controls & Handling Workflow

Diagram 1: Hierarchy of Controls & Workflow

This decision tree illustrates the operational logic for handling hazardous halogenated intermediates.

HandlingWorkflow Start Start: Risk Assessment VolatileCheck Is the compound volatile/liquid? Start->VolatileCheck Hood MANDATORY: Chemical Fume Hood (Sash at 18 inches) VolatileCheck->Hood Yes GloveCheck Task Duration > 10 mins? Hood->GloveCheck Laminate Wear Laminate (Silver Shield) Liners GloveCheck->Laminate Yes Nitrile Wear Double Nitrile (Change on splash) GloveCheck->Nitrile No Action Perform Synthesis/Transfer Laminate->Action Nitrile->Action Waste Disposal: Halogenated Waste Stream Action->Waste

Caption: Operational workflow emphasizing hood use and time-dependent glove selection.

Step-by-Step Protocol
  • Preparation:

    • Verify fume hood face velocity is 80–100 fpm.

    • Clear the hood deck of incompatible chemicals (specifically strong oxidizers or alkali metals).

    • Place a disposable absorbent pad (pig mat) on the work surface to capture micro-droplets.

  • Weighing & Transfer:

    • Solids/Low-Melting Solids: Weigh inside the hood using a localized balance or transfer to a tared vessel immediately.

    • Liquids: Use a positive-displacement pipette or glass syringe. Avoid plastic syringes if possible, as halogenated compounds can swell rubber plunger tips, causing them to seize.

  • Reaction Monitoring:

    • Keep reaction vessels closed. If heating is required, ensure a reflux condenser is active to prevent vapor escape.

  • Decontamination:

    • Wipe the exterior of all flasks with a dry paper towel, then a solvent-dampened towel (acetone/ethanol) before removing them from the hood. Dispose of wipes as solid hazardous waste.

Emergency Response Procedures

Diagram 2: Spill Response Logic

Immediate actions to take in the event of a loss of containment.

SpillResponse Spill Spill Detected Size Volume Assessment Spill->Size Minor Minor (< 50 mL) Inside Hood Size->Minor Major Major (> 50 mL) Or Outside Hood Size->Major Absorb Absorb with Vermiculite/Pad (Do NOT use paper towels) Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Bag Double Bag & Label 'Halogenated Debris' Absorb->Bag

Caption: Decision matrix for spill severity. Note that paper towels are discouraged for halogenated spills due to rapid evaporation.

Specific First Aid[4][8]
  • Skin Contact:

    • Do not scrub. Scrubbing drives the chemical deeper into the dermis.

    • Flush with tepid water for 15 minutes.

    • Use lipophilic soap (e.g., PEG-based) if available, otherwise standard soap.

  • Eye Contact:

    • Flush immediately at an eyewash station for 15 full minutes .[1]

    • Hold eyelids open forcibly.

    • Seek medical attention (ophthalmology) immediately, as halogenated compounds can cause corneal clouding.

Disposal & Waste Management

Proper disposal is critical to prevent environmental contamination and regulatory fines. 1,2-Dibromo-3,3-dimethylbut-1-ene is a halogenated organic.[3][4][5]

Waste StreamContainer LabelingIncompatibilities
Liquid Waste "Halogenated Organic Waste" Do NOT mix with: 1. Non-halogenated solvents (increases disposal cost).2. Acid waste.3. Oxidizing agents (peroxides, nitric acid).
Solid Waste "Hazardous Debris (Halogenated)" Contaminated gloves, pipette tips, and absorbent pads must go here. Do not throw in regular trash.
Rinsate "Halogenated Rinsate" The first 3 rinses of any glassware used with this compound must be collected as halogenated waste.

Logistical Note: Halogenated waste is often incinerated at higher temperatures than non-halogenated waste. Mixing these streams forces the waste handler to treat the entire volume as halogenated, significantly increasing disposal costs for your facility.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). 1,2-Dibromo-3,3-dimethyl-1-butene Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dibromo-3,3-dimethylbut-1-ene
Reactant of Route 2
Reactant of Route 2
1,2-Dibromo-3,3-dimethylbut-1-ene
© Copyright 2026 BenchChem. All Rights Reserved.